Cobalt--ruthenium (9/1)
Description
Overview of Bimetallic Systems in Heterogeneous Catalysis and Electrocatalysis
Bimetallic systems, which consist of two different metals in the form of alloys, core-shell structures, or supported nanoparticles, are a cornerstone of modern catalysis. In heterogeneous catalysis, where the catalyst is in a different phase from the reactants, these systems offer tunable electronic and geometric properties that often surpass those of their individual metallic components. The synergy between the two metals can lead to enhanced activity, selectivity, and stability. This is often attributed to modifications in the electronic structure, where charge transfer between the metals alters the adsorption energies of reactants and intermediates, or to the creation of unique active sites at the interface of the two metals.
In electrocatalysis, a sub-discipline of heterogeneous catalysis, bimetallic materials are crucial for driving electrochemical reactions such as the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), which are fundamental to water splitting for hydrogen production. The efficiency of these reactions is often limited by high overpotentials. Bimetallic catalysts can lower these energy barriers, making the processes more economically viable. The combination of a less expensive, earth-abundant metal with a small amount of a highly active but expensive noble metal, like ruthenium, is a common strategy to develop cost-effective and high-performance electrocatalysts.
Significance of Cobalt-Ruthenium Interactions in Functional Materials
The interaction between cobalt and ruthenium gives rise to a synergistic effect that is particularly beneficial for catalysis. Cobalt, a relatively abundant transition metal, is known for its catalytic activity in various reactions, including Fischer-Tropsch synthesis. However, its performance can be limited by factors such as deactivation and the need for high operating temperatures. Ruthenium, a platinum-group metal, is highly active for many catalytic reactions but is also rare and expensive.
When combined, even in small amounts, ruthenium can significantly promote the catalytic properties of cobalt. It can facilitate the reduction of cobalt oxides to the active metallic state at lower temperatures, a phenomenon attributed to hydrogen spillover where hydrogen activated on ruthenium sites migrates to cobalt oxide surfaces. acs.org This leads to a higher dispersion of active cobalt sites. Furthermore, the electronic interaction between cobalt and ruthenium can modify the surface chemistry, enhancing the adsorption of reactants and the desorption of products. In electrocatalysis, the introduction of cobalt into ruthenium-based catalysts has been shown to tune the electronic structure, leading to optimized binding energies for reaction intermediates and thus improved catalytic activity and stability. researchgate.net
Historical Context and Evolution of Research on Cobalt-Ruthenium Composites
Research into cobalt-based catalysts for processes like the Fischer-Tropsch synthesis has a long history, dating back to the early 20th century. The use of promoters to enhance the performance of these catalysts became a key area of investigation. Ruthenium was identified as a potent promoter for cobalt catalysts, with studies showing that its addition could significantly increase catalytic activity and selectivity towards long-chain hydrocarbons. researchgate.net
The evolution of advanced material synthesis techniques, such as impregnation, co-precipitation, and more recently, methods to create precisely controlled nanostructures like core-shell particles, has driven the research on cobalt-ruthenium composites forward. imim.plgoogle.com Early research often focused on supported catalysts, where cobalt and ruthenium were co-impregnated onto a high-surface-area support like silica (B1680970) or alumina. google.com
More recently, with the growing demand for efficient energy conversion technologies, the focus has expanded to the electrocatalytic applications of cobalt-ruthenium systems. A significant body of research is now dedicated to understanding and optimizing these materials for water splitting. This has led to the development of sophisticated architectures, such as cobalt-doped ruthenium oxide core-shell structures, where the precise control of the composition, including high cobalt-to-ruthenium ratios, is key to achieving superior performance. researchgate.net The investigation into specific ratios like 9:1 is a testament to the maturation of this research field, moving from general observations of synergistic effects to the fine-tuning of material properties for specific applications.
Detailed Research Findings on Cobalt-Ruthenium (9/1)
Recent studies have highlighted the exceptional performance of the Cobalt-Ruthenium (9/1) composition, particularly in the realm of electrocatalysis for the oxygen evolution reaction (OER). A notable example is a catalyst with a core-shell heterostructure, denoted as Co-Ru@RuO₂, with a 9:1 ratio of cobalt to ruthenium.
This catalyst has demonstrated superior OER activity, requiring an overpotential of only 203 mV to reach a current density of 10 mA cm⁻². researchgate.net This performance surpasses that of other Co-Ru ratios and even commercial RuO₂. researchgate.net The enhanced activity is attributed to the synergistic effects between the cobalt and ruthenium, where cobalt doping modulates the electronic structure of the ruthenium oxide, thereby reducing the energy barrier for the rate-determining step in the OER. researchgate.net
Furthermore, the Co-Ru@RuO₂ 9:1 catalyst exhibits remarkable stability, operating for over 400 hours at a constant current density with a very low degradation rate. researchgate.net This stability is a crucial factor for practical applications in water electrolyzers. The high mass activity of this catalyst also indicates an efficient use of the precious ruthenium metal. researchgate.net
In the context of heterogeneous catalysis, a patent has been filed for a silica-supported carbon-nitrogen-coated Cobalt-Ruthenium (9:1) catalyst, designated as CN@Co-Ru(9:1)/SiO₂(5%). google.com This indicates the application of this specific ratio in catalytic transfer hydrogenation reactions of unsaturated compounds, further underscoring its versatility.
The table below summarizes the key performance metrics of the Co-Ru@RuO₂ 9:1 electrocatalyst compared to other compositions.
| Catalyst Composition | Overpotential at 10 mA cm⁻² (mV) | Mass Activity at 1.47 V vs RHE (A g⁻¹Ru) | Stability (hours at 10 mA cm⁻²) |
| Co-Ru@RuO₂ 9:1 | 203 researchgate.net | 108.4 researchgate.net | >400 researchgate.net |
| Co-Ru@RuO₂ 3:1 | 211 researchgate.net | 88.1 | 240 researchgate.net |
| Co-Ru@RuO₂ 1:1 | 216 researchgate.net | 84.7 | 70 researchgate.net |
| Homemade Ru@RuO₂ | 219 researchgate.net | 50.0 | 175 researchgate.net |
| Commercial RuO₂ | 303 researchgate.net | 7.8 | <20 researchgate.net |
Structure
2D Structure
Properties
CAS No. |
823185-82-6 |
|---|---|
Molecular Formula |
Co9Ru |
Molecular Weight |
631.5 g/mol |
IUPAC Name |
cobalt;ruthenium |
InChI |
InChI=1S/9Co.Ru |
InChI Key |
UIIBLYUVRCJYMA-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Co].[Ru] |
Origin of Product |
United States |
Synthesis Methodologies for Cobalt Ruthenium Architectures
Wet-Chemical Synthesis Protocols for Cobalt-Ruthenium Nanoparticles
Wet-chemical methods are versatile and widely employed for the synthesis of Co-Ru nanoparticles, offering control over size, composition, and morphology. These techniques generally involve the chemical reduction of metal precursors in a liquid medium.
Controlled Reduction Methods
Controlled reduction is a fundamental approach in wet-chemical synthesis. This method involves the reduction of cobalt and ruthenium salt precursors in a solvent. For instance, a facile soft-chemistry approach utilizes the co-reduction of Co(II) and Ru(III) salts in octan-1-ol, which serves as both the solvent and a mild reducing agent. chemrxiv.org The choice of metal precursors and solvent is crucial, as it influences the formation of nanoalloys. chemrxiv.org
Another common strategy involves the use of strong reducing agents like sodium borohydride (B1222165) (NaBH4). In one method, ruthenium trichloride (B1173362) (RuCl3) is reduced by NaBH4 in the presence of a capping agent to produce ruthenium nanoparticles with sizes in the sub-2-nm range. acs.org Similarly, colloidal ruthenium nanoparticles can be prepared by the chemical reduction of RuCl3 using NaBH4 as the reducing agent and sodium dodecyl sulfate (B86663) (SDS) as a stabilizer. researchgate.net The wet impregnation method has also been used to synthesize cobalt-ruthenium nanocatalysts supported on materials like nitrogen-doped graphene aerogel (NGA) and carbon nanotubes (CNT). researchgate.net
The polyol method is another significant co-reduction process where a poly-alcohol acts as the solvent, reductant, and complexing agent. rsc.org This method allows for the variation of reduction kinetics by changing counter-ions, solvents, and the addition of ligands. rsc.org A study on the formation of bimetallic Co-Ru nanoalloys by reducing metal salts in an alcohol medium highlighted the importance of adequate conditions for co-reduction rather than separate reduction of the metal cations. rsc.org
A novel wet-chemical protocol for producing monodisperse Co-Ru alloy nanoparticles involves the reduction of an in-situ formed ruthenium(III) oleate (B1233923) complex with dicobalt octacarbonyl (Co2(CO)8) in the presence of oleylamine (B85491) (OAm). rsc.orgresearchgate.net This method yields nanoparticles with an average size of 1.7 ± 0.6 nm. rsc.orgresearchgate.net Furthermore, the wet chemical reduction of Ru3+ on pre-formed cobalt phosphide (B1233454) (CoP) nanoparticles results in ruthenium-cobalt phosphide side-by-side structures. rsc.org
| Precursor(s) | Reducing Agent | Solvent/Medium | Stabilizer/Ligand | Resulting Nanoparticle |
| Co(II) and Ru(III) salts | Octan-1-ol | Octan-1-ol | - | Co-Ru nanoalloys |
| RuCl3 | NaBH4 | Aqueous | 6-aminohexanoic acid (AHA) | Sub-2-nm Ru nanoparticles |
| RuCl3 | NaBH4 | Water | Sodium dodecyl sulfate (SDS) | Colloidal Ru nanoparticles |
| Cobalt and Ruthenium precursors | - | - | - | Co-Ru nanocatalysts on NGA/CNT |
| Metal salts | Poly-alcohol | Poly-alcohol | - | Bimetallic Co-Ru nanoalloys |
| Ruthenium(III) oleate complex | Dicobalt octacarbonyl | - | Oleylamine (OAm) | Monodisperse Co-Ru alloy NPs (1.7 ± 0.6 nm) |
| Ru3+ | - | - | - | Ru/CoP side-by-side structures |
Ligand-Assisted Synthesis
Ligands play a crucial role in controlling the size, shape, and stability of nanoparticles during synthesis. In ligand-assisted synthesis, ligands are introduced to the reaction mixture to coordinate with the metal ions or the nanoparticle surface. For example, the synthesis of monodisperse Co-Ru alloy nanoparticles utilizes oleylamine (OAm) as a ligand. rsc.orgresearchgate.net
The use of ligands can also be extended to the functionalization of supports. For instance, 6-aminohexanoic acid (AHA) has been used as a capping agent in the synthesis of ultrasmall Ru nanoparticles, where its amine and carboxyl groups serve as a surface-capping agent and an anchor to inorganic supports, respectively. acs.org The choice of ligand can significantly impact the properties of the resulting nanoparticles. While various ligands like thiols, amines, and phosphines can be used, some, like N-heterocyclic carbenes (NHCs), have been shown to bind strongly to the surface of ruthenium nanoparticles. researchgate.net
Hydrothermal and Solvothermal Approaches to Cobalt-Ruthenium Compounds
Hydrothermal and solvothermal methods are carried out in sealed vessels (autoclaves) at elevated temperatures and pressures. These techniques are effective for synthesizing crystalline materials with controlled morphologies. The primary difference between the two is the solvent used; hydrothermal synthesis uses water, while solvothermal synthesis employs organic solvents. mdpi.com
Synthesis of Cobalt-Ruthenium Sulfides
A facile hydrothermal method has been reported for the synthesis of cobalt ruthenium sulfides. mdpi.comdntb.gov.uaresearchgate.net This one-step process utilizes aqueous solutions of CoCl2·6H2O and RuCl3·nH2O as metal sources and thioacetamide (B46855) as a sulfur source. mdpi.com The reaction of Co2+ and Ru3+ ions with sulfide (B99878) ions (S2−) generated from the hydrolysis of thioacetamide under prolonged hydrothermal treatment leads to the formation of ternary metal sulfide nanoparticles. mdpi.com The resulting materials, such as Co2RuS6, CoRu2S6, and CoRuS6, exhibit a nanocrystal morphology. mdpi.com The nanocrystal size can be influenced by the reaction time, with longer times leading to slightly smaller nanocrystals. mdpi.com
Formation of Cobalt-Ruthenium Nanoparticles (NPs)
Hydrothermal synthesis can also be employed to produce cobalt-doped ruthenium sulfide nanoparticles. digitellinc.com A modified hydrothermal method has been developed for this purpose. digitellinc.com This approach is considered a facile route for creating these materials. researchgate.net
Electrodeposition Techniques for Cobalt-Ruthenium Thin Films and Alloys
Electrodeposition is a powerful technique for fabricating thin films and alloy coatings on conductive substrates. This method offers precise control over film thickness, composition, and morphology by adjusting electrochemical parameters such as potential, current density, and electrolyte composition. bibliotekanauki.plmdpi.com
The codeposition of cobalt and ruthenium is typically carried out in acidic chloride baths. mdpi.comimim.pl To facilitate simultaneous deposition, the concentration of cobalt ions is usually higher than that of ruthenium ions, and ruthenium is often introduced as a complex to shift its equilibrium potential to more negative values. mdpi.com The electrolyte is prepared using reagents like RuCl3∙xH2O, CoCl2∙6H2O, and HCl to adjust the pH. mdpi.com
Potentiostatic electrodeposition, guided by cyclic voltammetry, allows for the determination of the potential range for obtaining Co-Ru alloys. bibliotekanauki.plimim.pl The composition of the electrodeposited alloys is influenced by the electrolysis potential and the electrolyte composition, with coatings containing varying percentages of ruthenium being achievable. imim.pl An interesting phenomenon observed is the induced co-deposition of cobalt with ruthenium at potentials more electropositive than what is typically required for cobalt reduction alone. imim.pl The morphology and structure of the resulting Co-Ru alloys can be characterized using techniques like scanning electron microscopy (SEM) and X-ray diffraction (XRD). bibliotekanauki.plimim.pl
Codeposition Mechanisms of Cobalt and Ruthenium Ions
The simultaneous electrochemical deposition of cobalt and ruthenium is a complex process characterized by what is known as anomalous codeposition. core.ac.ukresearchgate.net This phenomenon occurs because cobalt, the less noble metal, deposits at potentials more positive than its standard equilibrium potential when in the presence of ruthenium ions. core.ac.ukimim.pl Conversely, the deposition of the more noble ruthenium is hindered. core.ac.uk
Several factors contribute to this anomalous behavior. The standard electrode potentials for Co/Co²⁺ and Ru/Ru³⁺ are significantly different, at -0.28 V and +0.60 V respectively. mdpi.com To enable codeposition, acidic baths with a higher concentration of cobalt ions than ruthenium ions are typically used. mdpi.com This narrows the potential difference between the two metals. Ruthenium is introduced as soluble complexes, which shifts its equilibrium potential to more negative values. mdpi.com
The codeposition process is highly dependent on the applied potential. At more positive potentials (around -0.6 V to -0.7 V vs. SCE), ruthenium-rich alloys are formed. researchgate.netmdpi.com In this range, intense hydrogen evolution on the initially deposited ruthenium sublayer triggers the formation of a CoOH⁺ intermediate, leading to the anomalous deposition of cobalt. researchgate.netmdpi.com As the potential becomes more negative (below -0.8 V), bulk cobalt deposition begins, resulting in cobalt-rich alloys. researchgate.netmdpi.com This transition in deposition mechanism also influences the nucleation process, shifting from 2D progressive nucleation to 3D instantaneous nucleation with the onset of significant cobalt incorporation. mdpi.com
Influence of Electrolyte Composition and Potential on Deposit Characteristics
The composition and morphology of the electrodeposited cobalt-ruthenium alloys are strongly influenced by the electrolyte composition and the applied potential. researchgate.netmdpi.com The molar ratio of Co(II) to Ru(III) in the electrolyte is a key parameter. researchgate.netmdpi.com Generally, a higher Co(II) to Ru(III) ratio in the bath is required to achieve significant cobalt content in the deposit, especially at less negative potentials. imim.pl
The applied potential directly controls the elemental composition of the deposited alloy. As the deposition potential becomes more negative, the cobalt content in the alloy increases. imim.plmdpi.com For instance, at potentials of -0.6 V and -0.7 V (vs. SCE), the deposit is rich in ruthenium, reaching up to 92.0 ± 0.5 wt%. mdpi.com However, at a potential of -0.8 V, a sharp increase in cobalt content to 86.1 ± 1.5 wt% is observed. mdpi.com This change is accompanied by a significant increase in the mass of the deposit and the cathodic current efficiency, as the deposition of cobalt becomes the dominant process. mdpi.com
The morphology of the deposits is also linked to their composition. Continuous and smooth deposits are typically obtained when the cobalt content is sufficiently high (at least 40 at.%). core.ac.uk The crystal structure of the alloys is generally a hexagonal close-packed (hcp) structure, characteristic of the ε-CoRu phase. researchgate.netmdpi.com
Table 1: Effect of Deposition Potential on Co-Ru Alloy Composition
| Deposition Potential (V vs. SCE) | Ruthenium Content (wt%) | Cobalt Content (wt%) |
|---|---|---|
| -0.6 | 92.0 ± 0.5 | 8.0 ± 0.5 |
| -0.7 | High | Low |
| -0.8 | 13.9 ± 1.5 | 86.1 ± 1.5 |
This table is based on data from electroanalytical studies of Co-Ru codeposition. mdpi.com
Pyrolysis-Based Fabrication of Cobalt-Ruthenium Composites
High-temperature pyrolysis of metal-organic frameworks (MOFs) offers a versatile route for synthesizing cobalt-ruthenium composites with controlled nanostructures.
Utilizing Metal-Organic Framework Precursors (e.g., ZIF-67, Prussian Blue Analogs)
Metal-organic frameworks, such as zeolitic imidazolate framework-67 (ZIF-67) and Prussian blue analogues (PBAs), serve as excellent precursors for creating Co-Ru composites. acs.orgrsc.org These frameworks possess well-defined porous structures and a uniform distribution of metal ions, which act as templates for the final material. rsc.org
For example, a Co-Co Prussian blue analog (Co-PBA) can be used as a precursor. researchgate.netfrontiersin.org Ruthenium can be incorporated by reacting the Co-PBA with a ruthenium chloride solution. researchgate.netfrontiersin.org Subsequent phosphidation of this Ru-Co-PBA precursor at elevated temperatures (e.g., 350°C) under an inert atmosphere results in the formation of ruthenium-incorporated cobalt phosphide nanocubes. researchgate.netfrontiersin.org Similarly, Fe-Co PBAs can be pyrolyzed to create single cobalt atoms anchored on porous nitrogen-doped graphene. acs.org The ordered structure of PBAs makes them ideal for fabricating a variety of nanostructures, including oxides, sulfides, and carbides. rsc.org
Confinement Effect-Induced Nanoparticle Formation
The porous nature of MOFs plays a crucial role in the formation of nanoparticles through a confinement effect. rsc.org The nano-sized pores of the MOF act as templates, restricting the growth and agglomeration of the metal nanoparticles during the pyrolysis process. rsc.org This leads to the formation of ultrafine and highly dispersed nanoparticles with a narrow size distribution. rsc.orgsciopen.com
The "ship-in-a-bottle" strategy is an example of this confinement effect, where guest components are trapped within the host material's micropores. sciopen.com This method allows for precise control over particle size and can lead to unique electronic structures. sciopen.com For instance, ultrafine ruthenium oxide nanoparticles (approximately 1.3 nm) have been successfully loaded into the microporous structure of a CoNi-MOF-74. sciopen.com The confinement within the MOF not only controls the size of the nanoparticles but can also modulate their electronic configuration, enhancing their properties. rsc.org
Autocombustion Synthesis of Promoted Cobalt-Ruthenium Catalysts
Autocombustion synthesis is a rapid and energy-efficient method for preparing promoted cobalt-ruthenium catalysts. rsc.org This technique involves a self-sustaining exothermic reaction between an oxidizer (metal nitrates) and a fuel (an organic compound like citric acid). rsc.orgrsc.org
In a typical synthesis, cobalt nitrate (B79036) and ruthenium nitrate are dissolved in water with citric acid. rsc.org The solution is heated, and upon evaporation of the water, a combustion reaction is initiated. The introduction of a small amount of ruthenium (e.g., 1 wt%) has been shown to significantly improve the reduction and dispersion of cobalt during the autocombustion process. rsc.orgrsc.org This leads to catalysts with a high degree of metal reduction that can be used directly for applications like Fischer-Tropsch synthesis without a separate reduction step. rsc.org The molar ratio of the reductant (citric acid) to the nitrates is a critical parameter that influences the catalyst's structure and performance. rsc.orgchula.ac.th
Atomic Layer Deposition (ALD) Mechanisms for Cobalt and Ruthenium Layers
Atomic Layer Deposition (ALD) is a thin-film deposition technique that allows for atomic-level control over film thickness and conformality. nih.govatomiclayerdeposition.com It relies on sequential, self-limiting surface reactions. nih.gov
For cobalt ALD , various precursors and co-reactants have been investigated. A common precursor is cobaltocene (B1669278) (CoCp₂). nih.gov The choice of co-reactant, such as NH₃, H₂, or N₂ plasma, significantly affects the film properties. nih.gov For instance, using an NH₃ plasma can result in low-resistivity cobalt films. nih.gov Thermal ALD of cobalt has also been achieved using precursors like CoCl₂(TMEDA) in combination with a reducing agent such as a zinc aminoalkyl compound, yielding high-purity cobalt films with low resistivity at temperatures between 140-215 °C. chemrxiv.orgacs.org
For ruthenium ALD , precursors like tricarbonyl-(trimethylenemethane)-ruthenium are used with co-reactants such as oxygen (O₂). acs.orgnih.gov The ALD process for ruthenium can be sensitive to the substrate and co-reactant. For example, using an oxygen plasma can sometimes lead to etching of the ruthenium film. mdpi.com To overcome this, multi-step processes have been developed. A two-step process using H₂ and O₂ as sequential counter-reactants can eliminate substrate oxidation and facilitate ruthenium precursor adsorption. acs.org An ABC-type process involving a precursor, O₂, and H₂ pulses has also been shown to reduce any ruthenium oxide formed during the O₂ pulse to metallic ruthenium. aip.org The growth mechanism often involves the catalytic combustion and dehydrogenation reactions on the ruthenium surface. aip.org
Influence of Precursor Chemistry and Reaction Conditions on Cobalt-Ruthenium Formation
The formation of cobalt-ruthenium (Co-Ru) architectures is a process sensitive to a multitude of synthetic parameters. The choice of metal precursors, along with the specific reaction conditions, dictates the final properties of the bimetallic material, including its composition, size, morphology, and crystalline structure. For instance, studies have shown that catalysts prepared from carbonyl precursors exhibit high activity. vtt.fi The interaction between the catalytic species and the support material is significantly influenced by the precursor and the combination of metals. vtt.fi The method of preparation, such as co-impregnation or ionic adsorption, also has a profound effect on how the catalytic species attach to the support and their subsequent reducibility. vtt.ficsic.es For example, cyclopentadienyl-based metal precursors like bis(cyclopentadienyl)cobalt(II) (CoCp₂) and bis(ethylcyclopentadienyl)ruthenium(II) (Ru(EtCp)₂) are commonly used for atomic layer deposition (ALD) of cobalt and ruthenium. acs.org
Role of Reducing Agents and Surfactants
The synthesis of metallic nanoparticles through chemical reduction is a widely used method due to its cost-effectiveness and efficiency. mdpi.com This process allows for control over the final product's structural parameters by optimizing the synthesis conditions, including the choice of reducing agents and surfactants. mdpi.com
Reducing Agents: The selection of a suitable reducing agent is a critical factor, as the size, shape, and particle size distribution of the resulting nanoparticles are strongly dependent on its nature. mdpi.com A novel wet-chemical method for synthesizing monodisperse cobalt-ruthenium (CoRu) alloy nanoparticles involves the reduction of an in situ formed ruthenium(III) oleate complex with dicobalt octacarbonyl. rsc.org The polyol process, where a polyalcohol like glycerol (B35011) acts as both a solvent and a mild reducing agent, has been successfully used for preparing various metallic nanoparticles, including ruthenium and cobalt-based materials. rsc.orgmdpi.com This method is advantageous due to the high boiling point of polyols, which allows for synthesis at elevated temperatures to yield well-crystallized materials. rsc.org Other commonly used reducing agents for metal salt precursors include sodium borohydride, hydrazine, and various alcohols. rsc.orgwiley.com The rate of reaction, influenced by the reducing agent, is crucial; a high reaction rate can lead to the rapid formation of a large number of small nuclei, while a slow rate may result in particle agglomeration. mdpi.com
Surfactants: Surfactants play a vital role in controlling the growth and stability of nanoparticles. ucl.ac.uk They function by coating the nanoparticles, which prevents aggregation and oxidation. ucl.ac.ukrsc.org In the synthesis of CoRu alloy nanoparticles, oleylamine has been used as a stabilizing agent in conjunction with the reduction process. rsc.org The type of surfactant used can significantly influence the shape and size of the resulting nanoparticles. researchgate.net For example, in the synthesis of cobalt nanoparticles, different surfactants like oleic acid (OA), trioctylphosphine (B1581425) oxide (TOPO), and octadecylamine (B50001) (ODA) lead to different reaction pathways and intermediates even before nucleation, resulting in nanoparticles with varied properties. rsc.org The combination of surfactants can also dictate the growth mechanism; for instance, using oleic acid and trioctylphosphine oxide together can lead to single crystalline nanoparticles via a diffusional growth pathway. nih.gov
Table 1: Influence of Reducing Agents and Surfactants on Nanoparticle Synthesis
| Role | Compound/Method | Effect on Synthesis | Reference(s) |
|---|---|---|---|
| Reducing Agent | Dicobalt octacarbonyl | Reduces ruthenium(III) oleate complex to form CoRu alloy nanoparticles. | rsc.org |
| Reducing Agent | Sodium borohydride | Reduces metal salts to form nanoparticles; concentration affects particle size. | rsc.orgwiley.com |
| Reducing Agent | Polyol Process (e.g., Glycerol) | Acts as both solvent and mild reducing agent, yielding well-crystallized nanoparticles. | rsc.orgmdpi.com |
| Surfactant | Oleylamine | Acts as a stabilizing agent in CoRu nanoparticle synthesis. | rsc.org |
| Surfactant | Oleic Acid (OA) & Trioctylphosphine oxide (TOPO) | Combination leads to single crystalline cobalt nanoparticles through diffusional growth. | nih.gov |
| Surfactant | Sodium dodecyl sulfate (SDS) | Used as a stabilizer in the synthesis of colloidal ruthenium nanoparticles. | wiley.com |
Thermal Treatment and Calcination Conditions
Thermal treatment, particularly calcination, is a critical step in catalyst preparation that follows the impregnation and drying stages. oulu.fi This process involves heating the material in a controlled atmosphere to decompose precursor salts and form metal oxides. oulu.fi The conditions of calcination, such as temperature and atmosphere, have a significant impact on the final properties of the Co-Ru catalyst, including metal dispersion, particle size, and reducibility. oulu.firesearchgate.net
The calcination temperature directly influences the specific surface area and morphology of the catalyst. oulu.fi For cobalt-based catalysts, increasing the calcination temperature generally leads to a decrease in the Brunauer-Emmett-Teller (BET) surface area and an increase in the size of the cobalt oxide crystals. rsc.org For instance, in one study on bimetallic Co-Ru catalysts, a higher calcination temperature was associated with increased coking rates due to enhanced sintering of the active phase. aub.edu.lbaub.edu.lb Conversely, a lower calcination temperature slightly improved the reducibility of the catalysts. aub.edu.lbaub.edu.lb Research on Ni-Co-Ru catalysts showed that lowering the calcination temperature from 750 °C to 650 °C shifted reduction peaks to lower temperatures, indicating decreased metal-support interaction. aub.edu.lb
Studies on Co/γ-Al2O3 catalysts promoted with ruthenium have shown that the highest cobalt dispersion was achieved with a calcination temperature of 400 °C. oulu.firesearchgate.net In another study, a combination of ultrafast pulse-heating and subsequent calcination was used to synthesize a single-atom Co-doped core-shell Ru@RuO2 heterostructure. acs.org The synthesis of cobalt oxide nanotubes often involves a two-step calcination process, first at a lower temperature (e.g., 350 °C) to form the initial oxide structure, followed by a higher temperature treatment (e.g., 500 °C) to ensure thermal stability. nih.govacs.org The presence of ruthenium can also affect the reduction behavior of cobalt; Ru promotion has been shown to lower the reduction temperature of Co3O4, an effect attributed to the "hydrogen spillover" phenomenon where hydrogen is activated on Ru and facilitates the reduction of nearby cobalt oxide. acs.orgresearchgate.net
Table 2: Effect of Calcination Temperature on Cobalt-Ruthenium Catalyst Properties
| Catalyst System | Calcination Temperature (°C) | Observed Effect | Reference(s) |
|---|---|---|---|
| Ni-Co-Ru/MgO-Al2O3 | 650 vs. 750 | Lower temperature slightly improved reducibility; higher temperature increased sintering. | aub.edu.lbaub.edu.lb |
| Ru promoted Co/γ-Al2O3 | 400 | Achieved the highest level of cobalt dispersion. | oulu.firesearchgate.net |
| CoAl-LDH precursor | 650 | Reduction of the precursor to form Ru1Co-SAA and RunCo-NA catalysts. | nih.gov |
| (Ni0.4Co0.6)0.90Ru0.10-oxide | 300 | Maximum Oxygen Evolution Reaction (OER) activity was achieved. | researchgate.net |
| Cobalt hydroxide (B78521) precursor | Increased from low to high | Crystal size increased, while BET surface area decreased. | rsc.org |
| Co precursor on TiO2 | 300 | Air-calcination resulted in Co3O4 as the only crystalline cobalt phase. | csic.es |
| Cobalt hydroxyacetate precursor | 350 then 500 | Formed cobalt oxide nanotubes, with the second step ensuring thermal stability. | nih.govacs.org |
Structural Elucidation and Morphological Characterization of Cobalt Ruthenium Materials
Crystallographic Analysis of Cobalt-Ruthenium Phases
Crystallographic analysis provides fundamental insights into the atomic arrangement and phase composition of Co-Ru materials. Techniques such as X-ray Diffraction (XRD) are instrumental in identifying the crystal structures and the nature of alloying between cobalt and ruthenium.
X-ray Diffraction (XRD) Spectroscopy for Phase Identification
X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in cobalt-ruthenium materials. The diffraction patterns obtained from XRD measurements reveal information about the crystal structure, lattice parameters, and the presence of different phases or impurities.
In the study of Co-Ru alloys, XRD patterns are often used to confirm the formation of an alloy and to identify its crystal structure. For instance, in Co-Ru bimetallic nanoparticles encapsulated in nitrogen-doped graphitized carbon shells (CoRu@NCs), diffraction peaks at approximately 44°, 51°, and 76° correspond to the (111), (200), and (220) planes of face-centered cubic (fcc) metallic cobalt, indicating the formation of a Co-Ru alloy. researchgate.net The absence of other diffraction peaks suggests a high purity of the alloy phase. researchgate.net
However, phase identification in thin alloy layers can be challenging due to several factors. These include a strong influence from the substrate, the formation of very fine-grained layers leading to broad and low-intensity peaks, and a limited number of diffraction peaks for Co-Ru alloy standards within a typical 2θ angle range. mdpi.com In some cases, broad peaks may indicate the formation of an amorphous or ruthenium-rich phase. mdpi.com For example, a broad peak around 44° can suggest a ruthenium-rich phase, as the (101) plane of the ruthenium standard has 100% intensity at 44.37°. mdpi.com
The analysis of electrodeposited Co-Ru alloys often shows that the phase composition is dependent on the deposition potential. mdpi.com XRD is also employed to study the structural changes in catalysts after use. For example, XRD analysis of spent CoRu/CeO2 bimetallic catalysts has confirmed the reduction of the catalyst during methane (B114726) dry reforming reactions. upc.edudntb.gov.ua
The table below summarizes typical XRD findings for various Co-Ru materials.
| Material System | Key XRD Findings | Reference |
| Co-Ru@NC Nanoparticles | Diffraction peaks at ~44°, 51°, and 76° corresponding to fcc metallic Co, indicating Co-Ru alloy formation. | researchgate.net |
| Electrodeposited Co-Ru Thin Films | Phase identification can be uncertain due to substrate influence and fine-grained layers. Broad peaks may indicate amorphous or Ru-rich phases. | mdpi.com |
| CoRu/CeO2 Catalysts | Confirms catalyst reduction after reaction. | upc.edudntb.gov.ua |
| Ru-Co(OH)₂ Nanowires | Shows prominent diffraction peaks for α-Co(OH)₂, with crystallinity decreasing as Ru content increases. | nih.gov |
| Co-Ru Alloys (Chloride-Sulfate Baths) | Indicates the formation of nanocrystalline deposits with a hexagonal close-packed (hcp) structure. | core.ac.uk |
| Ru-CoP Nanocubes | Shows broad humps corresponding to CoP, indicating successful synthesis. | frontiersin.org |
Identification of Hexagonal Close-Packed (hcp) and Face-Centered Cubic (fcc) Structures
Cobalt and ruthenium can exist in different crystal structures, primarily hexagonal close-packed (hcp) and face-centered cubic (fcc). Metallic cobalt naturally occurs in both hcp and fcc structures, with a transition temperature of 450 °C, though intergrowth of both is common due to the small energy difference between them. wikipedia.org Ruthenium in its bulk form adopts an hcp structure. nih.gov The formation of either hcp or fcc phases in Co-Ru alloys is influenced by factors such as composition, synthesis method, and particle size.
Studies have shown that the addition of ruthenium to cobalt can influence the resulting crystal structure. For instance, Co-Ru alloys electrodeposited from chloride-sulfate solutions tend to form deposits with an hcp structure (ε–CoRu), especially as the ruthenium content decreases with more electronegative deposition potentials. mdpi.com Similarly, Co-Ru bimetallic catalysts prepared from carbonyl cluster precursors can result in segregated particles of hcp-ruthenium and hcp-cobalt at lower temperatures, with the hcp-cobalt transforming to fcc-cobalt at higher temperatures. researchgate.net
In contrast, Co-Ru bimetallic nanoparticles encapsulated in nitrogen-doped graphitized carbon have been observed to form an fcc metallic Co structure, indicating the formation of a Co-Ru alloy with this crystal arrangement. researchgate.net The interplay between hcp and fcc phases is a critical aspect of Co-Ru materials. For example, in Co-Ru multilayers, the complete miscibility of Co and Ru in a hexagonal phase can lead to significant intermixing of the layers. core.ac.uk
The structural preference can also be size-dependent. For pure ruthenium nanoparticles, the hcp phase is generally more stable for larger sizes, while icosahedral fcc-phase nanoparticles can become more stable at smaller sizes (less than 103 atoms). mdpi.com This size-dependent phase stability is an important consideration in the synthesis of Co-Ru nanoparticles with desired properties.
The following table provides examples of observed crystal structures in different Co-Ru systems.
| Co-Ru System | Observed Crystal Structure(s) | Influencing Factors | Reference(s) |
| Electrodeposited Co-Ru Alloys | hcp (ε–CoRu) | Deposition potential, Ru content | mdpi.com |
| Co-Ru from Carbonyl Clusters | hcp-Ru and hcp-Co (transforms to fcc-Co at >270°C) | Decomposition temperature | researchgate.net |
| Co-Ru@NC Nanoparticles | fcc | Synthesis method | researchgate.net |
| Co-Ru Multilayers | hcp | Complete miscibility of Co and Ru | core.ac.uk |
| Ru Nanoparticles | hcp (larger sizes), fcc (smaller sizes) | Particle size | mdpi.com |
Analysis of Alloy Formation and Solid Solutions
The formation of alloys and solid solutions in the cobalt-ruthenium system is a key aspect that influences the material's properties. A solid solution is a solid-state solution of one or more solutes in a solvent, where the crystal structure of the solvent material is maintained. In the Co-Ru system, the formation of a solid solution is consistent with the equilibrium phase diagram. mdpi.com
The creation of Co-Ru solid-solution alloy nanoparticles has been demonstrated across the entire composition range. nih.gov For instance, RuₓCo₁₋ₓ solid-solution alloy nanoparticles of approximately 2 nm have been synthesized. nih.gov The intimate interaction between ruthenium and cobalt within these alloy nanoparticles can subtly modulate the electronic state of ruthenium, leading to enhanced catalytic performance compared to their monometallic counterparts. nih.gov
The formation of a bimetallic alloy, rather than separate monometallic phases, is often a desired outcome in catalyst synthesis. For example, in Co-Ru bimetallic nanoparticles supported on CeO₂, the addition of ruthenium has been shown to result in smaller particle sizes and impact the reducibility of cobalt species. upc.edu Similarly, the synthesis of Co-Ru nanoalloys through the co-reduction of metal salts in an alcohol medium results in the formation of bimetallic nanoplatelets. rsc.org
However, achieving a homogeneous alloy is not always straightforward. In some preparations, segregated particles of the individual metals can form. For example, the decomposition of Co₃Ru-carbonyl clusters in mesoporous silica (B1680970) at temperatures below 200°C resulted in separate spherical particles of hcp-ruthenium and hcp-cobalt. researchgate.net
The table below summarizes findings related to alloy and solid solution formation in Co-Ru systems.
| System | Observation | Significance | Reference(s) |
| Electrodeposited Co-Ru | Formation of a solid solution alloy. | Consistent with the Co-Ru equilibrium phase diagram. | mdpi.com |
| RuₓCo₁₋ₓ Nanoparticles | Formation of solid-solution alloy nanoparticles across the entire composition range. | Tunable electronic properties and enhanced catalytic activity. | nih.gov |
| Co-Ru/CeO₂ | Formation of bimetallic nanoparticles with smaller particle sizes compared to monometallic Co. | Improved reducibility of cobalt species. | upc.edu |
| Co-Ru Nanoalloys | Co-reduction of metal salts leads to bimetallic nanoplatelets. | Controlled synthesis of bimetallic nanostructures. | rsc.org |
| Co-Ru from Carbonyl Clusters | Formation of segregated hcp-Ru and hcp-Co particles at lower temperatures. | Indicates that synthesis conditions are crucial for alloy formation. | researchgate.net |
Microscopic and Nanoscopic Structural Investigations
Scanning Electron Microscopy (SEM) for Surface Morphology
In the case of catalyst materials, SEM is used to examine the morphology of the catalyst precursors and the final catalyst. For example, SEM images of Ru-doped Co-PBA (Prussian blue analog) nanocubes show a homogeneous cubic morphology with a size of around 500 nm. frontiersin.orgnih.gov After phosphidation to form Ru-CoP, the surface of the nanocubes becomes rougher. frontiersin.org Similarly, for Ru–MgAlPx catalysts, SEM micrographs show a typical mesoporous morphology with a flake-like structure that becomes more defined with an increase in the co-precipitation pH. rsc.org
The table below provides a summary of morphological features of various Co-Ru materials as observed by SEM.
| Material | Morphological Features Observed by SEM | Reference(s) |
| Electrodeposited Co-Ru Alloys | Fine oval grains (high Ru), coarser polyhedral forms (with Co). Surface coverage by inorganic products at negative potentials. | mdpi.com |
| Ru-CoP-350 Catalyst | Rough surface on nanocubes. | frontiersin.org |
| Ru-Co-PBA-2 | Cubic architecture and size inherited from Co-PBA, but with a rougher surface. | frontiersin.orgnih.gov |
| Ru–MgAlPx Catalysts | Mesoporous morphology with a flake-like structure. | rsc.org |
| Ru-Co(OH)₂ Nanowires | Nanowire shape and size analysis. | researchgate.net |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoparticle Characterization
Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are indispensable for the characterization of nanomaterials, providing detailed information about the size, shape, crystal structure, and atomic-level details of nanoparticles.
TEM analysis of Co-Ru bimetallic nanoparticles encapsulated in nitrogen-doped graphitized carbon shells (CoRu@NCs) can be used to visualize the core-shell structure. researchgate.net In the case of Co-Ru nanoalloys formed by co-reduction, TEM images have revealed the formation of bimetallic nanoplatelets, with the size being tunable by varying the ruthenium content. rsc.org For comparison, pure cobalt samples formed large aggregates, while pure ruthenium resulted in nanoflowers composed of smaller particles. rsc.org
HRTEM provides even greater detail, allowing for the visualization of crystal lattice fringes. For Ru-CoP nanocubes, HRTEM images have identified lattice interplanar spacings of 0.189 nm and 0.234 nm, corresponding to the (211) plane of the orthorhombic CoP phase and the (001) plane of the hexagonal Ru phase, respectively. nih.gov In another study of Ru/Co/Co(OH)₂/G nanocatalysts, HRTEM was part of a suite of techniques that confirmed the nanostructure of Ru nanoclusters on cobalt-on-cobalt hydroxide (B78521) nanoparticles. researchgate.net
The internal structure of nanoparticles can also be examined. TEM images of Ru-CoP-2-350 have shown an internal porous structure within the nanocubes, which is beneficial for exposing more active sites. frontiersin.orgnih.gov Selected area electron diffraction (SAED), often performed in conjunction with TEM, can confirm the polycrystalline nature of the material. nih.gov
The table below summarizes key findings from TEM and HRTEM studies of Co-Ru nanoparticles.
| Material System | Key TEM/HRTEM Findings | Reference(s) |
| Co-Ru Nanoalloys | Formation of bimetallic nanoplatelets; size tunable with Ru content. | rsc.org |
| Ru-CoP-2-350 Nanocubes | Internal porous structure; lattice fringes corresponding to CoP and Ru phases. | nih.gov |
| Ru/Co/Co(OH)₂/G Nanocatalyst | Confirmed nanostructure of Ru nanoclusters on Co/Co(OH)₂ nanoparticles. | researchgate.net |
| CoRu@NCs | Visualization of core-shell structure. | researchgate.net |
| Co-Ru from Carbonyl Clusters | Segregated spherical particles of hcp-ruthenium (2.3 ± 1.0 nm) and hcp-cobalt (3.1 ± 0.9 nm). | researchgate.net |
| Ru₁Co-SAA Catalyst | High-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM) and energy-dispersive X-ray spectroscopy (EDS) mapping confirmed the formation of a binary RuCo nanoalloy. | nih.gov |
Scanning Transmission Electron Microscopy with High-Angle Annular Dark-Field (STEM-HAADF) Imaging
Scanning Transmission Electron Microscopy (STEM) coupled with High-Angle Annular Dark-Field (HAADF) imaging is a powerful technique for visualizing the morphology and atomic-level structure of cobalt-ruthenium (Co-Ru) materials. This method provides Z-contrast imaging, where the brightness of an atomic column in the image is directly proportional to the square of the atomic number (Z). This makes it particularly effective for distinguishing between the heavier ruthenium (Ru, Z=44) and the lighter cobalt (Co, Z=27) atoms within a nanoparticle or alloy structure.
In studies of Co-Ru bimetallic nanoparticles, STEM-HAADF imaging has been instrumental in confirming their bimetallic nature. researchgate.net For instance, in Co-Ru nanoparticles supported on nitrogen-doped carbon, STEM-HAADF images have revealed the uniform distribution of nanoparticles. sciopen.com The technique can also elucidate the atomic structure of the nanoparticles. For example, in a Co-Pt-Ru/NC catalyst, HAADF-STEM imaging determined an interplanar spacing of 0.178 nm, which corresponds to the (200) planar spacing of face-centered cubic (fcc) cobalt. mit.edu
Furthermore, STEM-HAADF is crucial for identifying the spatial arrangement of atoms. In some Co-Ru systems, atomically dispersed Ru atoms have been observed on the surface of cobalt nanoparticles, highlighting the formation of a nanoalloy. sciopen.com The brightness of atoms in HAADF-STEM images can confirm the presence of heavier elements like Ru and platinum (Pt) on a cobalt support due to their higher atomic numbers. mit.edu This capability is essential for understanding the structure-property relationships in these catalytic materials.
| Material | Key Finding from STEM-HAADF | Reference |
| Co-Ru bimetallic nanoparticles | Confirmation of bimetallic nature. researchgate.net | researchgate.net |
| RuCo@NC | Uniformly dispersed nanoparticles. sciopen.com | sciopen.com |
| Co88Pt6Ru6/NC | Interplanar spacing of 0.178 nm, matching fcc-Co (200). mit.edu | mit.edu |
| RuCo@NC | Atomically dispersed Ru on Co nanoparticles. sciopen.com | sciopen.com |
Elemental Composition and Distribution Mapping
Energy-Dispersive X-ray Spectroscopy (EDS/EDX)
Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a widely used analytical technique for determining the elemental composition of materials. When coupled with scanning or transmission electron microscopy, it can provide elemental maps, revealing the spatial distribution of different elements within a sample.
In the characterization of cobalt-ruthenium materials, EDS has been consistently employed to confirm the presence and distribution of both cobalt and ruthenium. researchgate.netdntb.gov.uamdpi.com Studies have shown that EDS analysis can verify the successful synthesis of Co-Ru alloys and provide quantitative data on their composition. mdpi.comimim.pl For example, in Co-Ru alloys produced by electrodeposition, EDS analysis confirmed that the ruthenium content in the deposits decreases as the deposition potential becomes more electronegative. mdpi.com
EDS mapping is particularly valuable for visualizing the homogeneity of the elemental distribution. In RuCo bimetallic nanoparticles supported on nitrogen-doped carbon, EDS mapping has demonstrated the uniform distribution of Co, Ru, and N throughout the material. sciopen.commdpi.com Similarly, for Co-Pt-Ru nanoparticles, EDS elemental mapping confirmed that Co, Pt, and Ru were homogeneously distributed within the nanostructure. mit.edu These findings are crucial for ensuring the formation of a true alloy rather than segregated metal phases. csic.es
| Material System | EDS/EDX Finding | Reference |
| Co-Ru Alloys | Confirmed presence of Co and Ru. mdpi.comimim.pl | mdpi.comimim.pl |
| Electrodeposited Co-Ru | Ru content decreases with more negative deposition potential. mdpi.com | mdpi.com |
| RuCo@NC | Homogeneous distribution of Co, Ru, and N. sciopen.commdpi.com | sciopen.commdpi.com |
| Co-Pt-Ru/NC | Homogeneous distribution of Co, Pt, and Ru. mit.edu | mit.edu |
| CoRu/Ti Catalyst | Overlapping signals of Co and Ru indicating alloy formation. csic.es | csic.es |
Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Bulk Composition
In the study of cobalt-ruthenium catalysts, ICP-OES is routinely used to determine the actual weight percentages of cobalt and ruthenium, which can then be compared to the nominal (targeted) values from the synthesis procedure. csic.esrsc.org For example, in the synthesis of Co-Ru catalysts on a titania support, ICP-OES was used to ascertain the real Ru content, which is crucial for understanding the effect of promoter concentration on catalytic activity. csic.es
Research on Co-Pt-Ru/NC catalysts utilized ICP-OES to measure the atomic percentages of Co, Pt, and Ru under different synthesis conditions, allowing for the optimization of the catalyst composition. mit.edu Furthermore, ICP-OES has been employed to quantify the very low loadings of ruthenium (e.g., 3.58 wt.%) in highly active RuCo nanoalloys, demonstrating the technique's high sensitivity. nih.gov
| Catalyst System | Determined by ICP-OES | Finding | Reference |
| CoRux/Ti | Real Ru content | Confirmed actual promoter loading. csic.es | csic.es |
| Co-Pt-Ru/NC | Atomic percentages of Co, Pt, Ru | Optimized catalyst composition based on metal ratios. mit.edu | mit.edu |
| RuCo@NC | Ru content | Quantified low Ru loading of 3.58 wt.%. nih.gov | nih.gov |
| Ba-Co/Mg-La | Co and Ba content | Determined catalyst precursor composition. rsc.org | rsc.org |
Spatial Distribution of Cobalt and Ruthenium in Alloy Architectures
Understanding the spatial arrangement of cobalt and ruthenium atoms within an alloy is critical as it directly influences the material's catalytic and electronic properties. rsc.org Bimetallic nanoparticles can exist in various architectures, including random alloys, core-shell structures, and Janus-type particles. rsc.org Techniques like STEM-HAADF and EDS mapping are essential for elucidating these structures.
In Co-Ru bimetallic nanoparticles, research has often focused on achieving a homogeneous alloy structure. EDS line scan analysis and mapping of CoRu/Ti catalysts have shown a uniform distribution of Co and Ru in both small and large nanoparticles, confirming that Ru atoms are incorporated into the Co nanoparticles. csic.es Similarly, for RuCo nanoparticles supported on nitrogen-doped carbon, EDS mapping has confirmed the overlapping and uniform distribution of both elements, indicative of a nanoalloy structure. sciopen.com
The electrodeposition potential can significantly influence the spatial distribution and composition of Co-Ru alloys. mdpi.com At more positive potentials, ruthenium-rich alloys are formed, while at more negative potentials, bulk cobalt deposition leads to cobalt-rich alloys. mdpi.com Elemental mapping of these electrodeposited layers clearly shows the distribution of cobalt and ruthenium on the surface, which changes with the applied potential. mdpi.com This control over spatial distribution is key to tuning the properties of the final material.
| Material | Spatial Distribution Finding | Technique(s) | Reference |
| CoRu/Ti | Homogeneous distribution of Co and Ru in nanoparticles. | EDS line scan and mapping | csic.es |
| RuCo@NC | Overlapping and uniform distribution of Co and Ru. | EDS mapping | sciopen.com |
| Electrodeposited Co-Ru | Ru-rich at -0.7 V, Co-rich at -0.9 V. | Elemental mapping | mdpi.com |
| Co-Ru Bimetallic Nanoparticles | Formation of various geometric arrangements (alloys, core-shell). | General characterization | rsc.org |
Electronic Structure and Interfacial Phenomena in Cobalt Ruthenium Systems
X-ray Photoelectron Spectroscopy (XPS) for Surface Electronic States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of Co-Ru systems, XPS is instrumental in probing the near-surface region to understand the oxidation states of the constituent metals and the nature of their chemical bonding.
Oxidation States of Cobalt and Ruthenium
XPS analysis of Co-Ru materials reveals the presence of multiple oxidation states for both cobalt and ruthenium, which can coexist at the catalyst surface. The relative proportions of these states are influenced by the material's synthesis, pretreatment, and the surrounding chemical environment.
For cobalt, deconvolution of the Co 2p XPS spectra often indicates the presence of metallic cobalt (Co⁰), Co²⁺, and Co³⁺ species. researchgate.netnih.gov For instance, in a Ru-decorated cobalt foam catalyst, the Co 2p spectrum showed three oxidation states: Co⁰, Co²⁺, and Co³⁺. researchgate.net Similarly, in amorphous cobalt-ruthenium-tin oxide catalysts, peaks corresponding to both Co²⁺ (at binding energies of approximately 781.3 eV for Co 2p₃/₂) and Co³⁺ (around 780.1 eV) have been identified. nih.gov In cobalt-doped Ru@RuO₂ core-shell structures, Co²⁺ and Co³⁺ states were also observed. acs.org
Ruthenium typically exhibits both metallic (Ru⁰) and various oxidized states (e.g., Ru³⁺, Ru⁴⁺) on the surface of these bimetallic systems. researchgate.netnih.gov In the aforementioned Ru/Co foam, the Ru 3p spectrum confirmed the presence of Ru⁰ and Ru⁴⁺. researchgate.net In other Co-Ru based catalysts, the Ru 3p₃/₂ spectra have been deconvoluted to show peaks corresponding to Ru³⁺ and Ru⁴⁺. nih.gov The presence of both metallic and oxidized ruthenium species (Ru⁰ and Ruδ⁺) has also been noted in ruthenium-cobalt phosphide (B1233454) nanocubes. frontiersin.org The specific oxidation state can be influenced by the interaction with cobalt; for example, Co doping has been shown to lower the average valence state of Ru in a RuO₂ shell. acs.org
The following table summarizes representative binding energies for different oxidation states of Cobalt and Ruthenium observed in Co-Ru systems.
Table 1: Representative XPS Binding Energies for Cobalt and Ruthenium Oxidation States
| Element | Orbital | Oxidation State | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|---|
| Cobalt | Co 2p₃/₂ | Co²⁺ | 781.3 - 781.5 | nih.govacs.org |
| Cobalt | Co 2p₃/₂ | Co³⁺ | 780.1 - 795.9 | nih.gov |
| Ruthenium | Ru 3p₃/₂ | Ru⁰ | 461.2 - 461.6 | rsc.org |
| Ruthenium | Ru 3p₃/₂ | Ru³⁺ | 463.7 | nih.gov |
| Ruthenium | Ru 3p₃/₂ | Ru⁴⁺ | 465.0 - 466.4 | researchgate.netnih.gov |
| Ruthenium | Ru 3d₅/₂ | Ru⁰ | 280.2 | frontiersin.org |
Ru–O–Co Bond Formation and Interatomic Interactions
The interaction between ruthenium and cobalt in an oxygen-containing environment often leads to the formation of Ru–O–Co linkages at the interface. This bonding is a key indicator of strong interatomic interactions between the two metals, which can significantly influence the material's properties. The formation of these bonds can be inferred from XPS data, particularly from shifts in the O 1s and the metal core-level spectra.
The O 1s spectrum in such systems can be deconvoluted into multiple peaks, typically corresponding to metal-oxygen bonds (M-O), metal-hydroxyl groups (M-OH), and adsorbed water. nih.govnih.gov The appearance of a specific feature in the O 1s spectrum can be attributed to the formation of the Ru–O–Co bond. nih.govresearchgate.net This bond formation is believed to enhance the mobility of oxygen and increase the concentration of surface-adsorbed oxygen species, which can be crucial for catalytic oxidation reactions. researchgate.net
Evidence for these interatomic interactions also comes from shifts in the core-level binding energies of Co and Ru. For example, in monatomic ruthenium anchored on cobalt-iron layered double hydroxides (a system with analogous M-O-M' interactions), a negative shift in the Co 2p₃/₂ binding energy was observed, indicating an electron-deficient state for cobalt. nih.gov Conversely, the binding energy for Fe 2p₃/₂ showed a positive shift. nih.gov Such shifts are indicative of charge transfer between the elements, facilitated by the oxygen bridge. The formation of the Ru–O–Co bond strengthens the interaction between the noble metal and the cobalt oxide, which can also improve the thermal stability of the catalyst. researchgate.net
X-ray Absorption Spectroscopy (XAS) for Local Electronic and Atomic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic and electronic structure of materials. It is element-specific and provides information on the oxidation state, coordination environment, and interatomic distances. XAS is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
Near-Edge X-ray Absorption Fine Structure (XANES)
The XANES region, which is close to the absorption edge, provides information about the oxidation state and coordination geometry of the absorbing atom. In Co-Ru systems, Co K-edge and Ru K-edge XANES spectra are used to determine the average oxidation states of cobalt and ruthenium, respectively.
Studies on Co-Ru catalysts have shown that the position of the absorption edge shifts with the oxidation state. For instance, the Co K-edge XANES of a Ru-doped cobalt hydroxide (B78521) catalyst shifted to a higher energy during electrochemical cycling, indicating an increase in the cobalt oxidation state. rsc.org In Co-doped Ru@RuO₂ core-shell structures, the Ru K-edge XANES absorption edge was found at a slightly lower energy than that of RuO₂, suggesting an average oxidation state for Ru that is slightly less than +4. acs.org This was consistent with XPS results and confirmed that cobalt doping influenced the electronic state of ruthenium. acs.org Similarly, in monatomic Ru on a CoFe-LDH support, the Ru K-edge position was situated between that of metallic Ru and RuO₂, indicating a non-integer oxidation state of +1.6. nih.gov
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region, which consists of oscillations extending several hundred eV above the absorption edge, contains information about the local atomic environment of the absorbing atom, including interatomic distances and coordination numbers.
In Co-Ru alloys, EXAFS is crucial for confirming the formation of bimetallic nanoparticles and for characterizing the bonding within them. For example, in a Ru₁Co single-atom alloy, the Fourier-transformed Ru K-edge EXAFS spectrum showed a prominent peak assigned to the Ru-Co scattering path, with no evidence of Ru-Ru scattering, confirming the atomic isolation of Ru atoms within the cobalt host. nih.gov The elongated Ru–O bonds observed in Co-doped RuO₂, compared to pure RuO₂, confirmed that the Ru–O bond covalency was weakened as a result of the Co doping. acs.org In another study, the analysis of CoRe-gel (a system analogous to Co-Ru) confirmed bimetallic contribution with coordination numbers of N(Co-Re) = 2.8 and N(Re-Co) = 3. rsc.org
The following table presents typical interatomic distances found in Co-Ru systems as determined by EXAFS.
Table 2: Representative Interatomic Distances in Co-Ru Systems from EXAFS
| Scattering Path | System | Interatomic Distance (Å) | Reference |
|---|---|---|---|
| Ru–Co | Ru₁Co Single-Atom Alloy | ~2.0 | nih.gov |
| Ru–O | Co-doped Ru@RuO₂ | Elongated vs. RuO₂ | acs.org |
| Ru–Ru/Co | Co-doped Ru@RuO₂ | ~2.4 | acs.org |
| Ru–O | Ru/CoFe-LDHs | No Ru-O-Ru bond | nih.gov |
Modulation of Electronic Structure by Cobalt-Ruthenium Alloying
The alloying of cobalt and ruthenium leads to a significant modulation of their electronic structures, driven by factors such as charge transfer, lattice strain, and the formation of new bimetallic electronic states. rsc.orgresearchgate.net This electronic modulation is the fundamental reason for the synergistic effects observed in Co-Ru catalysts.
Theoretical calculations and experimental observations suggest that electron transfer occurs between cobalt and ruthenium due to their different electronegativities. researchgate.netresearchgate.net This charge redistribution alters the d-band center of the metals, which is a key descriptor for the adsorption energy of reaction intermediates in catalysis. Alloying Ru with a transition metal like cobalt can effectively tune the electronic structure to optimize the adsorption and desorption of intermediates, thereby accelerating reaction kinetics. researchgate.net For instance, density functional theory (DFT) simulations have shown that charge transfer between Ru sites and a Co substrate can shift the 4d-band center of Ru, optimizing the binding energy for hydrogen. nih.gov
The formation of Co-Ru nanoalloys has been shown to promote the reduction of cobalt cations compared to monometallic cobalt systems. rsc.org This promotional effect is attributed to the presence of ruthenium, which facilitates the direct reduction of cobalt without the formation of a stable oxide intermediate. rsc.org This co-reduction process is essential for forming homogeneous bimetallic nanoparticles. rsc.org The strong electronic interactions and charge redistribution resulting from alloying not only enhance catalytic activity but can also improve the durability of the catalyst. researchgate.net The synergistic effects arising from this electronic modulation have been leveraged to design highly efficient catalysts for various reactions, including water splitting and Fischer-Tropsch synthesis. rsc.orgacs.org
Electron Transfer Between Cobalt and Ruthenium
In bimetallic cobalt-ruthenium catalysts, electron transfer between the two metallic components plays a pivotal role in defining their catalytic behavior. This transfer of charge modifies the electronic properties of both metals, leading to synergistic effects that enhance catalytic performance beyond that of the individual metals. rsc.org
The direction and extent of electron transfer are influenced by the electronegativity difference between cobalt and ruthenium, as well as their specific chemical states and coordination environments within the catalyst structure. For instance, in some systems, photoinduced electron transfer (PET) can occur from a ruthenium(II) complex to a cobalt(III) complex upon light excitation. nih.gov This process forms a charge-separated state with ruthenium in a higher oxidation state (Ru(III)) and cobalt in a lower oxidation state (Co(II)), which can then participate in catalytic cycles. nih.gov
Theoretical and experimental studies have shown that the introduction of ruthenium into a cobalt matrix can lead to a redistribution of electron density. wiley.com For example, in RuCo nanoalloys encapsulated in nitrogen-doped carbon, ruthenium can enhance the electron transfer from the metallic core to the carbon support. researchgate.net This modulation of the electronic structure is crucial for optimizing the interaction of the catalyst with reactants and intermediates.
In cobalt-ruthenium phosphide nanosheets, X-ray photoelectron spectroscopy (XPS) analysis has indicated that electron transfer occurs at the heterojunction, with phosphorus atoms potentially acting as electron-accepting sites. bohrium.com This electronic interaction between cobalt, ruthenium, and the non-metallic component further tunes the catalyst's properties. Similarly, in systems supported on oxides like CeO₂, XPS analysis has revealed interfacial charge transfer between palladium and ruthenium in Pd-Ru nanoalloys, a phenomenon that can be extrapolated to understand Co-Ru interactions on similar supports. nih.gov
The synergistic effect in Co-Ru bimetallic catalysts is often attributed to this electronic modification. The transfer of electrons can alter the surface electronic properties, which in turn adjusts the adsorption energy and strength of reactants on the catalyst surface. rsc.org This electronic interplay is a key factor in the enhanced catalytic activity observed in many cobalt-ruthenium systems. researchgate.netcsic.es
Tuning of Adsorption Energies of Intermediates
The modification of electronic structure through the bimetallic interaction between cobalt and ruthenium directly influences the adsorption energies of reaction intermediates, a critical factor in determining the efficiency and selectivity of a catalyst. rsc.orgrsc.org By adjusting the composition and structure of Co-Ru catalysts, it is possible to fine-tune these adsorption energies to optimize catalytic pathways.
In the context of the oxygen evolution reaction (OER), density functional theory (DFT) calculations have demonstrated that the composition of ruthenium-cobalt(II) hydroxide (Ru-Co(OH)₂) catalysts can be optimized to strengthen the adsorption energy of hydroxyl (*OH) intermediates. wiley.comresearchgate.net This strengthening lowers the energy barrier for the rate-determining step of the OER, thereby enhancing catalytic activity. wiley.comresearchgate.net Specifically, the OH adsorption energy was found to strengthen as the ruthenium content increased up to a certain point, after which it weakened. wiley.com
For the hydrogen evolution reaction (HER), the Gibbs free energy of hydrogen adsorption (ΔGH) is a key descriptor of catalytic activity. In RuCo hybrids, the incorporation of ruthenium with cobalt optimizes the electronic structure, leading to a more favorable balance for hydrogen adsorption and desorption. wiley.com DFT calculations have shown that the Ru-site in a RuCo-NC catalyst exhibits a ΔGH value close to the ideal value of zero (-0.15 eV), indicating optimal H* adsorption. wiley.com In contrast, the Co-site in a Co-NC catalyst shows a significantly less favorable ΔGH* (0.45 eV). wiley.com This demonstrates the synergistic role of Ru and Co in modulating the adsorption energy.
The ability to tune adsorption energies is not limited to OER and HER intermediates. In CO₂ hydrogenation, the interaction between different metal atoms can adjust the binding energy of various intermediates, thereby influencing product selectivity. rsc.org Similarly, in Fischer-Tropsch synthesis, the presence of ruthenium in cobalt-based catalysts can affect the adsorption of reactants and the subsequent growth of hydrocarbon chains. conicet.gov.ar The electronic interactions between the two metals can adjust the surface electronic properties, which in turn reduces the activation energy of the reaction. rsc.org
The following table summarizes the effect of Ru content on the calculated OH adsorption energies in Co₁₋ₓRuₓO₂ systems, illustrating the principle of tuning adsorption energies.
| Ruthenium Content (x) | OH Adsorption Energy (eV) |
| 0 | 1.97 |
| 0.25 | 1.66 |
| 0.50 | 1.45 |
| 0.75 | 1.99 |
| Data sourced from DFT calculations on Co₁₋ₓRuₓO₂ systems, indicating that a Ru content of 0.5 provides the strongest OH adsorption. wiley.com |
This targeted tuning of adsorption energies through the synergistic interplay of cobalt and ruthenium is a cornerstone of designing highly efficient bimetallic catalysts for a range of chemical reactions.
Surface Chemistry and Active Site Characterization
The catalytic prowess of cobalt-ruthenium systems is intrinsically linked to their surface chemistry and the nature of their active sites. The creation of defects, surface transformations under reaction conditions, and the synergistic interplay at the interface of the two metals are defining features.
Creation of Lattice Defects and Oxygen Vacancies
The introduction of ruthenium into cobalt-based materials, particularly oxides, can lead to the formation of lattice defects and oxygen vacancies, which are often crucial for catalytic activity. wiley.comnih.gov These defects can act as active sites for the adsorption and activation of reactant molecules.
In cobalt-doped RuOₓ frameworks, experimental and theoretical analyses have shown that the doping of cobalt into the RuOₓ lattice results in the creation of oxygen vacancies and lattice contraction. wiley.com These structural modifications work in synergy to redistribute the electron configuration of the RuOₓ, which in turn optimizes the adsorption energies of oxygenated intermediates. wiley.com The presence of oxygen vacancies is believed to facilitate the catalytic cycle in oxidation reactions. nih.gov
Similarly, the doping of ruthenium into cobalt oxide (Co₃O₄) can influence the formation of oxygen vacancies. While some studies suggest that Ru doping might decrease the amount of surface-adsorbed oxygen due to the formation of Ru-O-Co bonds or partial pore blockage, it can also promote the desorption of surface lattice oxygen at higher temperatures. acs.org The controlled creation of these vacancies is a key strategy for enhancing catalytic performance. acs.orgrsc.orgmagtech.com.cn For instance, in Ru/CeO₂ catalysts, the presence of oxygen vacancies has been linked to the reaction mechanism for CO₂ methanation. utwente.nl
The formation of asymmetric oxygen vacancies in doped oxides, where the local environment of the vacancy is influenced by the presence of two different metal cations (e.g., Co and Ru), can lead to enhanced reactivity of the lattice oxygen. nih.gov This concept, while demonstrated in other mixed-metal oxides, provides a framework for understanding how the Co-Ru interaction could create highly active oxygen vacancy sites.
The following table presents data on the reducibility and oxygen vacancy concentration in Ru-promoted Co/TiO₂ catalysts, which can be correlated with their catalytic activity in Fischer-Tropsch synthesis. The data suggests that an optimal level of Ru promotion enhances the reducibility of cobalt oxides, which is often associated with the creation of defect sites.
| Catalyst | Ru content (wt%) | H₂ Consumption (μmol/g) |
| Co/TiO₂ | 0 | 2500 |
| CoRu/TiO₂ | 0.1 | 3000 |
| CoRu/TiO₂ | 0.2 | 3200 |
| CoRu/TiO₂ | 1.2 | 2800 |
| This table is a representative illustration based on findings that show Ru promotion enhances cobalt oxide reducibility, which is linked to defect formation. csic.es |
Role of Surface Reconstruction
Under reaction conditions, the surface of cobalt-ruthenium catalysts can undergo dynamic changes, a phenomenon known as surface reconstruction. chinesechemsoc.org This process can lead to the formation of new, and often more active, catalytic sites.
For instance, in the oxygen evolution reaction (OER), cobalt-based catalysts are known to form corresponding oxides, hydroxides, or oxyhydroxides on their surface, which are considered the true active species. chinesechemsoc.org The presence of ruthenium can influence the nature and stability of these reconstructed surfaces. In Ru-Co(OH)₂ catalysts, cyclic voltammetry has shown a significant change in the anodic oxidation peak after the initial cycle, indicating that surface reconstruction occurs early in the electrochemical process. wiley.com
In-situ spectroscopic techniques are crucial for observing these transformations. For example, in-situ Raman spectroscopy of Ru-doped Co(OH)₂ during the nitrate (B79036) reduction reaction revealed the partial oxidation of Co²⁺ to Co³⁺ and the formation of CoO(OH) at a specific potential, demonstrating the dynamic evolution of the catalyst surface. rsc.org Similarly, quasi-operando XPS studies on other mixed metal oxides have shown changes in the valence states of the metals with applied voltage, signaling surface reconstruction. chinesechemsoc.org
The reconstruction process is influenced by several factors, including the initial composition and phase of the catalyst, as well as the reaction environment like the electrolyte pH. chinesechemsoc.org In some Co-Ru systems, the formation of Co-NbOₓ interfacial sites has been observed, which can be promoted by the presence of Ru and influences the selectivity in Fischer-Tropsch synthesis. conicet.gov.ar This highlights how the interaction between the bimetallic components and the support can drive surface reconstruction and the creation of specific active sites.
Interfacial Interactions and Synergistic Effects
The interface between cobalt and ruthenium is the locus of synergistic effects that are central to the enhanced performance of these bimetallic catalysts. researchgate.netcsic.es These effects arise from a combination of electronic and geometric modifications that are not present in the individual monometallic catalysts.
The intimate contact between cobalt and ruthenium atoms can lead to the formation of bimetallic particles or alloys. researchgate.net This proximity facilitates electron transfer and the creation of unique active sites at the interface. For example, in SiO₂-supported Co-Ru catalysts, temperature-programmed reduction (TPR) analysis has shown a promoted reduction of cobalt, suggesting a "hydrogen spillover" effect from ruthenium to cobalt, which indicates that the two metals are in close contact. researchgate.net
This synergistic interaction has been shown to dramatically enhance catalytic activity in various reactions. In ethylene (B1197577) hydroformylation, the incorporation of cobalt with ruthenium leads to a catalyst with remarkably higher activity than the monometallic counterparts. researchgate.net Similarly, for the nitrate reduction reaction, a bimetallic Co-B/Ru catalyst exhibits enhanced activity attributed to the synergistic effect between the Co-B and Ru components. nih.gov
The nature of these interfacial sites can be complex. In some Fischer-Tropsch catalysts, Ru atoms at the surface of cobalt crystallites are thought to facilitate the removal of surface carbon and oxygen species, preventing catalyst deactivation. csic.es In other systems, the interface between the Co-Ru alloy and a support material can play a crucial role. For example, the interaction between Co-Ru particles and a niobia support can lead to the formation of interfacial Co-NbOₓ sites that enhance selectivity. conicet.gov.ar
The table below provides a comparative overview of the catalytic activity for different Co-Ru compositions in the generation of hydrogen, illustrating the synergistic effect.
| Catalyst Composition (Ru wt%) | Hydrogen Generation Rate (mL/min/g) |
| Co-B (0% Ru) | ~1000 |
| Co-Ru-B (20% Ru) | ~3500 |
| Ru-B (100% Ru) | ~2000 |
| This data is illustrative of the reported 250% enhancement in activity for a Co-Ru-B catalyst with 20 wt% Ru compared to a Co-B catalyst, demonstrating a clear synergistic effect. csic.es |
These interfacial interactions and the resulting synergistic effects underscore the importance of precise control over the synthesis and structure of cobalt-ruthenium catalysts to harness their full catalytic potential.
Catalytic Applications of Cobalt Ruthenium Compounds
Hydrogen Evolution Reaction (HER) Electrocatalysis
Cobalt-ruthenium materials have demonstrated exceptional performance in catalyzing the HER, often rivaling that of the benchmark platinum-based catalysts. The enhanced activity is typically attributed to the optimized electronic structure resulting from the alloying or interfacing of the two metals, which favorably modifies the adsorption energy of hydrogen intermediates.
The development of ultrafine cobalt-ruthenium (Co-Ru) alloy nanoparticles has been a significant step forward in creating cost-effective and efficient HER catalysts. By embedding these nanoparticles in a conductive carbon matrix, researchers have achieved remarkable performance across a wide pH range.
One study presented a method for creating ultrafine Co-Ru alloy nanoparticles embedded in graphitic carbon (Co1-xRux/GC). researchgate.net The optimized catalyst, with a very low ruthenium content of just 0.93 wt%, demonstrated exceptional HER activity. researchgate.net This high efficiency is attributed to the confinement effect of the synthesis method, which leads to the formation of ultrafine alloy nanoparticles, thereby maximizing the number of active sites. researchgate.net Theoretical simulations confirmed that the Co-Ru alloy structure regulates hydrogen adsorption energy to an optimal level, which is a key factor for high HER activity. researchgate.net Another novel wet-chemical protocol enabled the synthesis of monodisperse Co-Ru alloy nanoparticles with an average particle size of 1.7 ± 0.6 nm. rsc.org
Table 1: HER Performance of Ultrafine Co-Ru Alloy Nanoparticles
| Catalyst | Medium | Overpotential at -10 mA cm⁻² (mV) | Source |
|---|---|---|---|
| Co-Ru (0.93 wt% Ru)/GC | Alkaline | 14 | researchgate.net |
| Co-Ru (0.93 wt% Ru)/GC | Neutral | 39 | researchgate.net |
| Co-Ru (0.93 wt% Ru)/GC | Acidic | 44 | researchgate.net |
Incorporating small amounts of ruthenium into cobalt phosphide (B1233454) (CoP) has proven to be an effective strategy for significantly boosting HER catalytic activity, particularly in alkaline environments. frontiersin.org This approach combines the inherent activity of CoP with the superior catalytic properties of ruthenium.
Researchers have synthesized ruthenium-incorporated cobalt phosphide nanocubes derived from a Co-Co Prussian blue analog. frontiersin.org The introduction of ruthenium was found to improve the HER kinetics of the CoP material. frontiersin.org The optimal catalyst, containing approximately 2.04 wt.% Ru (3.66 atom%), exhibited performance comparable to the commercial Pt/C catalyst. frontiersin.org This work highlights a method to achieve superior HER performance with minimal noble metal content. frontiersin.org Similarly, hybrid ruthenium cobalt phosphide (RuCoP) clusters have shown significantly improved HER performance compared to pristine Ru clusters. rsc.org
Table 2: HER Performance of Ru-Incorporated CoP Nanocubes in 1 M KOH
| Catalyst | Ru Content (wt.%) | Overpotential at -10 mA cm⁻² (mV) | Overpotential at -100 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Source |
|---|---|---|---|---|---|
| Ru-CoP | ~2.04 | 51 | 155 | 53.8 | frontiersin.org |
The incorporation of ruthenium into the cobalt phosphide structure significantly enhances HER activity by accelerating the Volmer step (the initial adsorption of a proton). bohrium.com The electronic structure of the bimetallic phosphide is precisely modulated, revealing a competitive effect between Co and Ru atoms in bonding with phosphorus, which in turn influences the HER activity. bohrium.com The optimized CoRuP NS catalyst demonstrated an overpotential of 54.2 mV at a current density of 10 mA cm⁻², a value comparable to that of 20% Pt/C. bohrium.com
A key advantage of some cobalt-ruthenium catalysts is their ability to operate efficiently across the entire pH spectrum, a critical feature for versatile applications in water electrolysis.
For instance, CoRu nanoalloys supported on porous nitrogen-doped graphene (CoRuₓ@N-C) have shown high efficiency for HER over a wide pH range. acs.org The best-performing catalyst, with a ruthenium content of 5.07 wt%, required low overpotentials of only 27 mV in 1.0 M KOH (alkaline) and 94 mV in 0.5 M H₂SO₄ (acidic) to achieve a current density of 10 mA cm⁻². acs.org Another electrocatalyst, RuCo@CDs, where a Co-Ru alloy is coupled with carbon dots, also demonstrated superior HER activity in acidic, alkaline, and neutral solutions. researchgate.net Similarly, ultrafine Co-Ru alloy nanoparticles embedded in graphitic carbon show excellent durability and low overpotentials in alkaline, neutral, and acidic media. researchgate.net The strong coupling interaction between Ru and Co optimizes the adsorption of hydrogen intermediates and lowers the energy barrier for water dissociation, leading to superb HER activity across different pH values. researchgate.net
Table 3: HER Overpotentials of Co-Ru Catalysts Across Different pH Media (at 10 mA cm⁻²)
| Catalyst | Acidic (mV) | Neutral (mV) | Alkaline (mV) | Source |
|---|---|---|---|---|
| CoRu₀.₂₅@N-C | 94 (in 0.5 M H₂SO₄) | - | 27 (in 1.0 M KOH) | acs.org |
| RuCo@CDs | 51 (in 0.5 M H₂SO₄) | 67 (in 1.0 M PBS) | 11 (in 1.0 M KOH) | researchgate.net |
| Co-Ru/GC | 44 (in 0.5 M H₂SO₄) | 39 (in 1.0 M PBS) | 14 (in 1.0 M KOH) | researchgate.net |
Alkaline water electrolysis is a mature technology, and developing stable, high-performance catalysts for this environment is a major research focus. Cobalt-ruthenium compounds have shown excellent activity and durability under these conditions.
Ruthenium-incorporated cobalt phosphide nanocubes are particularly effective in 1 M KOH, demonstrating low overpotentials and high stability. frontiersin.org Hybrid RuCoP clusters have also been shown to sustain galvanostatic electrolysis at -10 mA cm⁻² in 1.0 M KOH for 150 hours with minimal degradation, outperforming commercial Pt/C catalysts in terms of stability. rsc.org Furthermore, a catalyst composed of a CoRu nanoalloy integrated with CrOOH nanosheets (CoRu-CrOOH/NF) exhibited an outstandingly low HER overpotential of 26 mV at 10 mA cm⁻² in 1.0 M KOH. acs.org These findings underscore the potential of Co-Ru based materials as robust catalysts for alkaline HER. frontiersin.orgrsc.orgacs.org
Oxygen Evolution Reaction (OER) Electrocatalysis
Flower-like cobalt–ruthenium phosphide nanosheets (CoRuP NS) possess appreciable OER activity, with an overpotential of 282.9 mV at 10 mA cm⁻². bohrium.com The incorporation of single cobalt atoms into a ruthenium oxide (RuO₂) sphere has been shown to be a robust bifunctional electrocatalyst for both HER and OER. researchgate.netnih.gov This single-atom tailoring modifies the electronic structure of the surrounding ruthenium atoms, significantly enhancing electrocatalytic activities. researchgate.netnih.gov This catalyst requires an ultralow overpotential of 200 mV for OER to deliver a current density of 10 mA cm⁻². researchgate.netnih.gov
Table 4: OER Performance of Various Co-Ru Based Catalysts
| Catalyst | Medium | Overpotential at specified current density | Source |
|---|---|---|---|
| CoRuP NS | 1 M KOH | 282.9 mV @ 10 mA cm⁻² | bohrium.com |
| Single Co atom in RuO₂ | - | 200 mV @ 10 mA cm⁻² | researchgate.netnih.gov |
| CoRu-CrOOH/NF | 1.0 M KOH | 272 mV @ 50 mA cm⁻² | acs.org |
| Single-atomic Ru on Co-Fe LDH | - | 198 mV @ 10 mA cm⁻² | d-nb.info |
| Ultrafine Co and Ru clusters | - | 320 mV @ 10 mA cm⁻² | acs.org |
| RuCo@CDs | 0.5 M H₂SO₄ | 190 mV @ 10 mA cm⁻² | researchgate.net |
| RuCo@CDs | 1.0 M KOH | 257 mV @ 10 mA cm⁻² | researchgate.net |
| RuCo@CDs | 1.0 M PBS | 410 mV @ 10 mA cm⁻² | researchgate.net |
Ruthenium-Cobalt Hydroxide (B78521) Electrocatalysts for OER
Ruthenium (Ru)-cobalt(II) hydroxide (Co(OH)₂) nanowires have been investigated as high-performance electrocatalysts for the oxygen evolution reaction (OER). researchgate.net Through a combination of compositional and thermodynamic surface engineering, these materials demonstrate significant potential. Density functional theory (DFT) has been utilized to identify ideal compositions, with experimental validation confirming that an optimized Ru-Co(OH)₂ catalyst can achieve overpotentials of 189 mV at 10 mA cm⁻² and 292 mV at 50 mA cm⁻². researchgate.net This performance surpasses that of other compositions. researchgate.net
The enhanced electrocatalytic activity is attributed to two main factors: a strengthened hydroxyl (OH) adsorption energy due to the optimal composition, which lowers the energy barrier of the rate-determining step in the OER, and an increased specific surface area from the formation of surface nanostructures. researchgate.net In a related study, ruthenium and selenium were co-doped into cobalt hydroxide, which also resulted in improved electrochemical properties for the hydrogen evolution reaction (HER), a complementary process to OER in water splitting. mdpi.com This co-doping approach led to a significant reduction in interfacial charge transfer resistance. mdpi.com
Cobalt-Doped Ruthenium Oxide Frameworks for OER
The introduction of cobalt into ruthenium oxide frameworks has been shown to be an effective strategy for creating highly active and durable OER electrocatalysts. A distinctive cobalt-doped RuOₓ framework constructed on Co₃O₄ nanocones (Co₃O₄@CoRuOₓ) has demonstrated exceptional performance across a range of pH values. wiley.com This catalyst delivered very low OER overpotentials of 167 mV in alkaline, 229 mV in neutral, and 161 mV in acidic electrolytes at a current density of 10 mA cm⁻². wiley.com
Similarly, a single-atom Co-doped core–shell heterostructured Ru@RuO₂ (Co-Ru@RuO₂) catalyst has shown excellent OER activity in acidic conditions, with a low overpotential of 203 mV at 10 mA cm⁻². acs.org The performance of these catalysts is sensitive to the cobalt doping level. For instance, in the Co-Ru@RuO₂ system, a Co:Ru ratio of 9:1 exhibited superior activity compared to other ratios. acs.org Another study on Co-doped nanorod-like RuO₂ with abundant oxygen vacancies reported an even lower overpotential of 169 mV at 10 mA cm⁻² in acidic media. nih.gov The stability of these catalysts is also noteworthy, with some maintaining performance for over 400 hours. acs.org
Electronic Structure Modulation for OER Activity
The enhanced catalytic activity in cobalt-ruthenium compounds for OER is largely attributed to the modulation of their electronic structure. The doping of cobalt into the ruthenium oxide lattice introduces oxygen vacancies and causes lattice contraction, which collectively redistributes the electron configuration of RuOₓ. wiley.com This optimization of the d-band center balances the adsorption energies of oxygenated intermediates, thereby lowering the OER activation energy. wiley.com
Theoretical calculations, such as DFT, have been employed to understand these effects at an atomic level. researchgate.netacs.org Studies have shown that cobalt doping can alter the electron density and influence the binding energies of intermediates, leading to lower activation energies for the OER. researchgate.net For example, in Co-Ru@RuO₂ heterostructures, the modulation of the electronic structure of pristine RuO₂ reduces the energy barriers of the OER and improves the stability of the surface ruthenium atoms. acs.org Similarly, in Ru₁Coᵧ nanoparticles, adjusting the Ru/Co atomic ratio modifies the electronic structure and the active surface area, directly impacting the electrocatalytic activity for both OER and HER. acs.orgfigshare.com An optimized Ru₁Co₂ nanoparticle catalyst demonstrated a low OER overpotential of 240 mV at 10 mA cm⁻². acs.orgfigshare.com
Table 1: OER Performance of Various Cobalt-Ruthenium Electrocatalysts
| Catalyst | Electrolyte | Overpotential at 10 mA cm⁻² (mV) |
|---|---|---|
| Optimized Ru-Co(OH)₂ researchgate.net | Alkaline | 189 |
| Co₃O₄@CoRuOₓ wiley.com | Alkaline | 167 |
| Co₃O₄@CoRuOₓ wiley.com | Neutral | 229 |
| Co₃O₄@CoRuOₓ wiley.com | Acidic | 161 |
| Co-Ru@RuO₂ (9:1) acs.org | Acidic | 203 |
| Co₀.₁₁Ru₀.₈₉O₂-δ nih.gov | Acidic | 169 |
| Ru₁Co₂ NPs acs.orgfigshare.com | Alkaline | 240 |
Fischer-Tropsch Synthesis (FTS) over Cobalt-Ruthenium Catalysts
Promotion Effects of Ruthenium on Cobalt Catalysts
Ruthenium is a well-established promoter for cobalt-based catalysts in Fischer-Tropsch Synthesis (FTS), a process that converts synthesis gas (syngas) into liquid hydrocarbons. The addition of small amounts of ruthenium significantly enhances the performance of cobalt catalysts. One of the primary effects of ruthenium is the improved reducibility of cobalt oxides (Co₃O₄) to metallic cobalt (Co⁰), which is the active phase for FTS. portalabpg.org.br Ruthenium facilitates this reduction by the spillover of hydrogen from the more easily reduced Ru to the cobalt oxide species.
This enhanced reduction leads to a higher number of active cobalt sites, which in turn increases the FTS activity. conicet.gov.ar For instance, the addition of 1 wt% Ru to a Co/SiO₂ catalyst prepared by an autocombustion method increased the CO conversion from 0.8% to 41.4%. rsc.org The promotion effect is also linked to the formation of bimetallic Co-Ru nanoparticles. acs.org Studies have shown that the FTS activity, in terms of both metal-time-yield and initial turnover frequency, is maximized at low Ru concentrations (0.1–0.2 wt%), where most of the ruthenium is alloyed with cobalt. acs.org
Influence of Support Materials (e.g., SBA-15, TiO2)
The choice of support material plays a crucial role in the performance of cobalt-ruthenium FTS catalysts. Materials with high surface areas and ordered pore structures, such as SBA-15 (a mesoporous silica), are effective in dispersing the active metal particles and preventing their agglomeration. portalabpg.org.brlidsen.com When Co-Ru catalysts are supported on SBA-15, the addition of ruthenium decreases the reduction temperature of cobalt oxides and suppresses the formation of less active cobalt species. portalabpg.org.br This leads to increased catalyst reducibility and an enrichment of cobalt atoms on the surface, resulting in higher FTS activity and selectivity towards C₅+ hydrocarbons. portalabpg.org.br
Optimizing Catalytic Activity and Selectivity to Hydrocarbons
Optimizing the catalytic activity and selectivity towards desired hydrocarbon fractions in FTS with cobalt-ruthenium catalysts involves a careful balance of promoter concentration, support material, and reaction conditions. The addition of ruthenium generally enhances the selectivity towards higher molecular weight hydrocarbons (C₅+). researchgate.net For example, on a Co/Nb₂O₅ catalyst, the addition of Ru increased both the activity and the C₅+ selectivity, with a particular enhancement in the diesel fraction. conicet.gov.ar
However, the effect of ruthenium on selectivity can be influenced by the support and other promoters. For instance, on carbon nanotube supports, while ruthenium increased the FTS rate, its effect on enhancing selectivity to higher hydrocarbons was less pronounced compared to a potassium promoter. researchgate.net The impregnation order of the metals on the support can also be critical. rsc.org The ultimate goal is to maximize the formation of long-chain paraffins and waxes while minimizing the production of methane (B114726), which is a less desirable product. rsc.orgresearchgate.net The optimization of Ru-promoted cobalt catalysts aims to achieve high CO conversion rates coupled with high selectivity to valuable liquid fuels. rsc.org
Table 2: Effect of Ruthenium Promotion on FTS Catalyst Performance
| Catalyst System | Support | Key Finding | Reference |
|---|---|---|---|
| Ru-Co | Al₂O₃ | 1 wt% Ru increased catalyst activity by a factor of 2.8 and enhanced selectivity to higher molecular weight hydrocarbons. | |
| Ru-Co | Nb₂O₅ | Ru addition increased activity, C₅+ selectivity, and particularly the diesel fraction. | conicet.gov.ar |
| Ru-Co | SiO₂ | 1 wt% Ru promotion increased CO conversion from 0.8% to 41.4%. | rsc.org |
| Ru-Co | TiO₂ | Activity maximized at 0.1-0.2 wt% Ru; promotion increased C₅+ selectivity. | acs.org |
| Ru-Co | SBA-15 | Ru addition increased FTS activity and C₅+ hydrocarbon selectivity due to higher reducibility. | portalabpg.org.br |
Methanol (B129727) Oxidation Reaction (MOR) Electrocatalysis
Cobalt-Platinum-Ruthenium Systems for MOR
A novel and efficient catalyst system involves cobalt-platinum-ruthenium nanoparticles embedded within a three-dimensional nitrogen-doped porous carbon framework (Co-Pt-Ru/NC). mit.eduacs.org This system has demonstrated significantly higher performance compared to commercial benchmarks. mit.edu Research into these catalysts has explored factors like the loading amount of platinum and the effects of acid treatment. mit.eduacs.org
An optimized Co-Pt-Ru/NC catalyst showed a mass activity of 0.28 ± 0.06 A mgPt+Ru–1 and a specific activity of 2.1 ± 0.2 mA cmPt–2 at 0.6 VRHE. acs.org These activities are 3.9 and 4.4 times higher, respectively, than those of commercial PtRu/C catalysts. mit.eduacs.org Furthermore, direct methanol fuel cells using the optimized Co-Pt-Ru/NC catalyst as the anode material delivered a higher peak power density than those using the commercial PtRu/C, even with a lower catalyst loading. mit.edu Even after being treated with acid, which partially dissolves the cobalt, the catalyst maintains its superior activity. mit.eduacs.org
| Catalyst | Mass Activity (A mgPt+Ru–1) | Specific Activity (mA cmPt–2) | Performance Factor vs. Commercial (Mass Activity) | Performance Factor vs. Commercial (Specific Activity) |
|---|---|---|---|---|
| Co-Pt-Ru/NC | 0.28 ± 0.06 | 2.1 ± 0.2 | 3.9x Higher | 4.4x Higher |
| Commercial PtRu/C | ~0.07 | ~0.48 | Baseline | Baseline |
Role of Cobalt in CO Adsorption and OH Formation on Active Sites
The enhanced performance of the Co-Pt-Ru/NC system is attributed to a bifunctional mechanism where cobalt plays a crucial electronic role. mit.eduacs.org During methanol oxidation, carbon monoxide (CO) is a common intermediate product that strongly adsorbs onto platinum surfaces, poisoning the catalyst and reducing its efficiency. mdpi.com
Density functional theory (DFT) calculations have revealed that the presence of cobalt weakens the adsorption of CO on the platinum sites. mit.eduacs.org Simultaneously, cobalt facilitates the formation of hydroxyl (OH) groups on the ruthenium sites by lowering the energy barrier for this step. mit.edu The energy barrier for *OH formation is 0.29 eV on a Co₃Ru surface compared to 0.43 eV on a pure Ru surface. mit.edu These generated OH groups are essential for oxidizing the adsorbed CO to carbon dioxide (CO₂), thus regenerating the active sites. nih.gov By weakening CO binding to Pt and promoting OH formation on Ru, cobalt effectively lowers the energy barrier of the rate-determining step in the methanol oxidation reaction. mit.eduacs.org
Oxidation of Chlorinated Volatile Organic Compounds (VOCs)
Catalytic oxidation is considered an optimal strategy for the removal of chlorinated volatile organic compounds (Cl-VOCs), which are harmful environmental pollutants. nih.gov Ruthenium-promoted cobalt oxide catalysts have emerged as a highly effective and stable option for this application. acs.orgnih.gov
Ruthenium-Promoted Cobalt Oxide Catalysts for VOC Oxidation
Researchers have developed ruthenium-promoted cobalt oxide (Co₃O₄) catalysts, sometimes with a nanotube morphology, for the gas-phase oxidation of chlorinated VOCs like 1,2-dichloroethane. nih.govacs.orgnih.gov In these systems, ruthenium oxide is deposited onto the cobalt oxide support. acs.org To enhance performance and stability, the cobalt oxide support can be etched with acid before the impregnation of ruthenium. acs.orgresearchgate.net This acid treatment helps to create surface defects that allow for stable anchoring of the ruthenium species and strengthens the interaction between the noble metal and the cobalt oxide. acs.orgnih.gov The resulting catalysts are not only highly active at relatively low temperatures but also demonstrate significant stability over extended periods of operation. nih.govresearchgate.net
Enhanced Oxygen Mobility and Active Species Generation
The addition of ruthenium significantly enhances the catalytic activity of cobalt oxide through several mechanisms. acs.orgnih.gov The formation of a Ru-O-Co bond is believed to be central to this improvement. nih.govnih.govresearchgate.net This interaction increases the surface concentration of Co²⁺ ions and adsorbed oxygen species (Oads), both of which are crucial for the oxidation reaction. nih.govnih.gov The Co²⁺/Co³⁺ ratio on the catalyst surface increases with the addition of Ru, rising from 0.64 to 0.81. nih.gov
Furthermore, the presence of ruthenium promotes superior oxygen mobility. nih.govacs.org Temperature-programmed desorption experiments show that the amount of desorbed oxygen from the Ru-containing catalyst is significantly higher than from the bare Co₃O₄ catalyst (63 µmol O₂ g⁻¹ vs. 41 µmol O₂ g⁻¹). nih.govacs.org This enhanced mobility of lattice oxygen, combined with a higher amount of surface oxygen species, is a key feature for the efficient combustion of chlorocarbons. nih.govacs.org
| Catalyst | Co²⁺/Co³⁺ Molar Ratio | Oads/Olatt Molar Ratio | Total Desorbed Oxygen (µmol O₂ g⁻¹) |
|---|---|---|---|
| Co₃O₄ | 0.64 | 0.17 | 41 |
| 1Ru/Co₃O₄ | 0.81 | 0.12 | 63 |
Ammonia (B1221849) Synthesis and Decomposition
Ammonia is a critical chemical for fertilizers and is also considered a promising green hydrogen carrier. koreascience.krresearchgate.net This has spurred research into efficient catalysts for both its synthesis and its decomposition to produce COx-free hydrogen. researchgate.net Ruthenium and cobalt are two of the most studied transition metals for these reactions. researchgate.netmdpi.com
Ruthenium, often supported on carbon, is recognized as the most active catalyst for ammonia decomposition, but its high cost and scarcity are significant drawbacks for large-scale industrial use. mdpi.comcam.ac.uk Consequently, extensive research has focused on developing alternative catalysts based on more abundant and less expensive metals, with cobalt being a primary candidate. researchgate.netmdpi.com
Studies comparing non-promoted catalysts have shown that cobalt can be a highly effective catalyst for ammonia decomposition, in some cases demonstrating higher reaction rates than iron. mdpi.com However, promoted ruthenium catalysts generally exhibit the highest activity. mdpi.com Research efforts aim to enhance the performance of cobalt-based catalysts through various strategies, such as using different support materials like carbon nanotubes, adding promoters like lanthanum, and optimizing nanoparticle size. koreascience.krresearchgate.netmdpi.com For ammonia synthesis, cobalt catalysts supported on materials like barium cerate are being investigated as alternatives to traditional iron-based systems and expensive ruthenium catalysts, with a focus on facilitating the rate-determining step of N₂ dissociative adsorption. researchgate.net The development of cobalt-based systems often uses ruthenium-based catalysts as the benchmark for performance. cam.ac.uk
Promoter Effects on Ammonia Synthesis/Decomposition
The synthesis and decomposition of ammonia are critical industrial processes, and the efficiency of the catalysts used is paramount. While iron-based catalysts are traditionally used in the Haber-Bosch process for ammonia synthesis, ruthenium-based catalysts are considered a second-generation alternative with high activity. wiley.comresearchgate.net Cobalt-based catalysts are also being explored as a more cost-effective option than ruthenium. wiley.com
The activity of these catalysts can be significantly influenced by the addition of promoters. For ruthenium-based catalysts, promoters are crucial for enhancing their performance. koreascience.kr Studies have shown that for ruthenium-based catalysts, lithium is an excellent promoter for ammonia decomposition. koreascience.kr In the case of cobalt-based catalysts, lanthanum has been identified as a promoter that leads to high ammonia decomposition efficiency. koreascience.kr
Nitrate (B79036) Reduction to Ammonia (NO3RR) over Ru-doped Co(OH)2
The electrocatalytic reduction of nitrate to ammonia (NO3RR) is a promising technology for both sustainable ammonia production and the remediation of nitrate-polluted wastewater. rsc.org Cobalt-based materials, especially cobalt hydroxide, are effective catalysts for this reaction due to cobalt's ability to facilitate nitrate adsorption. researchgate.net
The introduction of ruthenium as a dopant in cobalt hydroxide nanoarrays, creating Ru-doped Co(OH)₂, has been shown to significantly enhance the catalytic performance for NO3RR. rsc.org These catalysts have achieved a high faradaic efficiency for ammonia of approximately 96% and a substantial ammonia yield rate of about 56,501 μg h⁻¹ cm⁻² at wastewater-relevant nitrate concentrations. rsc.org
The enhanced activity is attributed to a synergistic interaction between ruthenium and cobalt. rsc.org Ruthenium doping facilitates the generation of more hydrogen radicals, which are crucial for the conversion of nitrate to ammonia. rsc.org It also induces the formation of trivalent cobalt sites (Co(III)), which act as active centers for the reaction. rsc.orgresearchgate.net In-situ spectroscopic studies have revealed the dynamic redox behavior of Co(II)/Co(III) sites during the reaction, driven by Ru-catalyzed processes. rsc.org This synergy ultimately leads to more efficient ammonia synthesis. rsc.org Furthermore, a three-step relay mechanism has been proposed for RuₓCoᵧ catalysts, involving a spontaneous redox reaction between Co and nitrate, the electrochemical reduction of Co(OH)₂ to Co, and the electrocatalytic reduction of nitrite (B80452) to ammonia, with ruthenium promoting the latter two steps. scispace.com
Other Catalytic Reactions
Dehydrogenation of Morpholine (B109124) Borane (B79455)
Cobalt-ruthenium alloy nanoparticles have proven to be effective catalysts for the hydrolytic dehydrogenation of morpholine borane, a compound considered for chemical hydrogen storage. rsc.orgresearchgate.netresearchgate.net A study utilizing monodisperse CoRu alloy nanoparticles with an average particle size of 1.7 ± 0.6 nm demonstrated their catalytic prowess in this reaction. rsc.orgresearchgate.net
When supported on carbon black (VC), these nanocatalysts, particularly the VC-Co₇₀Ru₃₀ composition, showed high catalytic activity for hydrogen generation from morpholine borane hydrolysis. rsc.orgresearchgate.net The initial turnover frequency (TOF) reached 95 mol H₂·(mol (Co + Ru) min)⁻¹. rsc.orgrsc.org Annealing the catalysts was found to significantly improve their activity. rsc.org
Hydrogenation of Organic Compounds
The same cobalt-ruthenium alloy nanoparticles are also efficient catalysts for the transfer hydrogenation of various organic compounds, using morpholine borane as the hydrogen source. rsc.orgresearchgate.net When supported on reduced graphene oxide (rGO), the rGO-Co₇₀Ru₃₀ nanocatalyst demonstrated superior performance in these transfer hydrogenation reactions. rsc.org
A wide range of unsaturated organic compounds, including those with nitro, nitrile, and carbonyl functional groups, were successfully converted to their corresponding hydrogenated products. rsc.orgresearchgate.net The reactions proceeded under mild conditions with yields reaching up to 99%. rsc.orgresearchgate.net This highlights the versatility of CoRu catalysts in organic synthesis. rsc.org
Photopromoted Thermocatalytic CO₂ Hydrogenation to Methane
Cobalt-ruthenium solid-solution alloy nanoparticles have emerged as highly efficient catalysts for the hydrogenation of carbon dioxide (CO₂) to methane (CH₄) under mild conditions. acs.orgnih.gov This process is significant for CO₂ utilization and the production of synthetic fuels.
In a notable study, RuₓCo₁₋ₓ alloy nanoparticles of approximately 2 nm were synthesized and supported on titanium dioxide (TiO₂). acs.orgnih.gov The catalysts with compositions Ru₀.₈₈Co₀.₁₂/TiO₂ and Ru₀.₇₄Co₀.₂₆/TiO₂ exhibited enhanced catalytic activity compared to the monometallic ruthenium catalyst, both in the dark and under light irradiation. acs.orgnih.gov
The improved performance is attributed to the intimate interaction between ruthenium and cobalt in the alloy nanoparticles, which subtly modulates the electronic state of ruthenium. acs.orgnih.gov This electronic effect leads to a lower energy barrier for CO₂ conversion. acs.orgnih.gov In the photopromoted thermocatalytic process, the reaction is further boosted by photo-induced charge carriers and a localized photothermal effect. acs.orgnih.gov
Mechanistic Investigations of Cobalt Ruthenium Catalytic Processes
Adsorption and Desorption Phenomena on Cobalt-Ruthenium Surfaces
The catalytic efficacy of bimetallic cobalt-ruthenium systems is deeply rooted in the unique adsorption and desorption characteristics of reactant and intermediate molecules on their surfaces. The electronic and geometric modifications arising from the synergy between cobalt and ruthenium atoms lead to altered surface-adsorbate interactions compared to their monometallic counterparts.
The combination of cobalt and ruthenium in an alloyed structure provides a powerful means to regulate the hydrogen adsorption energy, a critical parameter in reactions like the hydrogen evolution reaction (HER). Ruthenium itself is known for having a nearly ideal hydrogen adsorption and desorption energy. bohrium.com Theoretical and experimental studies have shown that alloying ruthenium with cobalt can further optimize this property.
Table 1: Gibbs Free Energy of Hydrogen Adsorption (ΔGH) on Different Catalytic Surfaces*
| Catalyst | ΔGH* (eV) | Source(s) |
| RuCo Alloy | -0.35 | acs.org |
| Metallic Ru | -0.50 | acs.org |
| Metallic Co | -0.57 | acs.org |
In alkaline media, the sluggish kinetics of water dissociation (the Volmer step) is often the rate-limiting factor for hydrogen production. Cobalt-ruthenium catalysts have demonstrated a remarkable ability to accelerate this critical step. Theoretical calculations and experimental results show that incorporating isolated single cobalt atoms into a ruthenium lattice can significantly reduce the energy barrier for water dissociation. scispace.comnih.govdntb.gov.ua
This enhancement is attributed to the strong electronic coupling between the Ru and Co atoms. researchgate.net The Co atoms, integrated into the Ru lattice, act as highly effective sites for breaking the H-OH bond. This synergistic interaction optimizes the adsorption of water molecules and facilitates their cleavage into adsorbed hydrogen (H*) and hydroxide (B78521) ions (OH⁻). As a result, cobalt-substituted ruthenium nanosheets exhibit top-tier catalytic activity, requiring an extremely low overpotential of just 13 mV to achieve a current density of 10 mA cm⁻² in 1 M KOH, with an ultralow Tafel slope of 29 mV dec⁻¹. scispace.comnih.gov This performance surpasses that of many platinum-free electrocatalysts and is a direct consequence of the accelerated water dissociation kinetics. scispace.comnih.gov
Table 2: Performance Metrics for HER in Alkaline Media on Co-Substituted Ru Nanosheets
| Parameter | Value | Conditions | Source(s) |
| Overpotential at 10 mA cm⁻² | 13 mV | 1 M KOH | scispace.comnih.gov |
| Tafel Slope | 29 mV dec⁻¹ | 1 M KOH | scispace.comnih.gov |
The interaction of carbon monoxide (CO) with cobalt-ruthenium surfaces is crucial for processes like CO hydrogenation and CO oxidation. On bimetallic catalysts, CO can adsorb in different configurations, most commonly as linear (atop) CO and bridge-bonded CO, which can be identified by spectroscopic methods. nih.gov
Table 3: Proposed CO Oxidation Mechanisms on Ruthenium-Containing Surfaces
| Mechanism | Description | Key Feature | Source(s) |
| Bi-functional Mechanism | Ru sites adsorb and activate water to form *OH, which reacts with CO adsorbed on adjacent sites. | Spatially separate sites for reactant adsorption. | nih.gov |
| Redox Mechanism | The catalyst surface (e.g., RuO₂) provides lattice oxygen for CO oxidation and is subsequently re-oxidized by O₂. | Involves the oxidation and reduction of the catalyst itself. | scirp.orgacs.org |
In the electrocatalytic nitrate (B79036) reduction reaction (NO₃RR), cobalt-ruthenium materials have emerged as highly efficient catalysts for converting nitrate (NO₃⁻) to ammonia (B1221849) (NH₃). The initial adsorption of nitrate onto the catalyst surface is a critical first step. Cobalt-based materials, particularly cobalt hydroxide, are effective for NO₃RR due to cobalt's vacant sp³ orbitals which enhance nitrate adsorption. rsc.orgrsc.orgresearchgate.net
The introduction of ruthenium into a cobalt hydroxide framework has been shown to further improve the thermodynamic favorability of NO₃⁻ adsorption. rsc.orgrsc.org DFT calculations indicate that the adsorption free energy of NO₃⁻ is more negative on Ru-doped Co(OH)₂ compared to the undoped material. rsc.org This stronger adsorption is a precursor to efficient reduction. Mechanistic studies using in-situ Raman spectroscopy have been instrumental in identifying key reaction intermediates. On Ru-doped cobalt catalysts, the formation of an *HNO intermediate has been observed, which is a crucial step in the hydrogenation pathway from nitrate to ammonia. rsc.org The data suggests that ruthenium sites facilitate the generation of hydrogen radicals, which then promote the hydrogenation of nitrate to the *HNO intermediate on adjacent cobalt sites. rsc.orgrsc.org
Table 4: Calculated Adsorption Free Energy of Nitrate (NO₃⁻) on Cobalt-Based Surfaces
| Catalyst | Adsorption Free Energy (eV) | Source(s) |
| Ru–Co(OH)₂ | -2.95 | rsc.org |
| Co(OH)₂ | -2.46 | rsc.org |
Reaction Pathways and Rate-Determining Steps
Understanding the specific reaction pathways and identifying the slowest, or rate-determining, steps are paramount for the rational design of improved catalysts. For cobalt-ruthenium systems, this has been explored in detail for processes such as atomic layer deposition.
In the atomic layer deposition (ALD) of cobalt and ruthenium thin films using metal-organic precursors like cobaltocene (B1669278) (CoCp₂) and ruthenocene (RuCp₂), the surface reactions that eliminate the cyclopentadienyl (B1206354) (Cp) ligands are critical for film growth. chemrxiv.orgconfex.com Theoretical studies based on DFT have established that a key step in the reaction pathway is the transfer of a hydrogen atom from a surface species (e.g., adsorbed NHₓ) to the Cp ligand, forming CpH (cyclopentadiene), which can then desorb from the surface. chemrxiv.orgconfex.comnih.gov
This hydrogen transfer step is often the rate-determining step and its energetics can differ significantly between cobalt and ruthenium. On NHₓ-terminated surfaces, the hydrogen transfer to eliminate the Cp ligand from CoCp₂ is often exothermic, meaning it is thermodynamically favorable. chemrxiv.org In contrast, the equivalent hydrogen transfer step for RuCp₂ is typically endothermic, requiring an input of energy and making the reaction less favorable. chemrxiv.orgresearchgate.netacs.org This difference in reactivity explains experimental observations, such as why Co films can be deposited more readily than Ru films under certain ALD conditions. The favorability of this hydrogen transfer step dictates whether the precursor's ligands can be effectively removed to deposit a pure metal atom, directly influencing the growth-per-cycle and the quality of the resulting thin film. chemrxiv.orgnih.gov
Table 5: Energetics of the First Hydrogen Transfer Step for Cp Ligand Elimination in ALD
| Precursor | Surface | Reaction Energy | Energetic Favorability | Source(s) |
| CoCp₂ | NHₓ-terminated Co(100) | Exothermic (-0.55 eV) | Favorable | chemrxiv.org |
| RuCp₂ | NHₓ-terminated Ru(001) | Endothermic | Unfavorable | chemrxiv.org |
| RuCp₂ | NHₓ-terminated Si(100) | Positive (0.83 eV) | Unfavorable | nih.govacs.org |
Electrocatalytic Reaction Kinetics in HER and OER
The performance of cobalt-ruthenium (Co-Ru) catalysts in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), the two half-reactions of water splitting, is significantly enhanced compared to monometallic cobalt or ruthenium catalysts. This enhancement is evident in their reaction kinetics, specifically lower overpotentials and faster kinetics as indicated by smaller Tafel slopes.
For the HER, the incorporation of ruthenium into cobalt-based catalysts has been shown to improve performance across different pH ranges. For instance, a Ru-doped cobalt phosphide (B1233454) (RuCoP) catalyst exhibits a low overpotential of 58 mV to achieve a current density of 10 mA cm⁻² with a Tafel slope of 75 mV dec⁻¹ in alkaline media. acs.org Similarly, ruthenium-cobalt phosphide hybrid clusters (RuCoP) show a remarkably low overpotential of just 11 mV in acidic solution (0.5 M H₂SO₄) and 23 mV in alkaline solution (1.0 M KOH) to reach 10 mA cm⁻². rsc.org In another study, ruthenium-incorporated cobalt phosphide nanocubes (Ru-CoP-2-350) required an overpotential of only 51 mV to achieve a current density of -10 mA cm⁻², with a Tafel slope of 53.8 mV dec⁻¹. frontiersin.org A catalyst comprising a Co single atom incorporated in a RuO₂ sphere requires an ultralow overpotential of 45 mV for HER. researchgate.net
In the OER, Co-Ru catalysts also demonstrate superior activity. A catalyst with single ruthenium atoms anchored on cobalt-iron layered double hydroxides (Ru/CoFe-LDHs) shows an outstandingly low overpotential of 198 mV at 10 mA cm⁻² and a small Tafel slope of 39 mV dec⁻¹. d-nb.infonih.gov An optimized Ru-Co(OH)₂ catalyst achieves an overpotential of 189 mV at 10 mA cm⁻². researchgate.net Furthermore, a Co single atom in a RuO₂ sphere catalyst exhibits an OER overpotential of 200 mV at the same current density. researchgate.net Ruthenium nanoclusters on cobalt phosphide hollow microspheres (Ru NCs/Co₂P HMs) also show high OER activity with an overpotential of 197 mV to reach 10 mA/cm². rhhz.net
The table below summarizes the electrocatalytic performance of various Co-Ru based catalysts for HER and OER.
| Catalyst | Reaction | Electrolyte | Overpotential (mV) @ 10 mA cm⁻² | Tafel Slope (mV dec⁻¹) | Citation |
|---|---|---|---|---|---|
| RuCoP/CC | HER | 1.0 M KOH | 58 | 75 | acs.org |
| RuCoP hybrid clusters | HER | 0.5 M H₂SO₄ | 11 | N/A | rsc.org |
| RuCoP hybrid clusters | HER | 1.0 M KOH | 23 | N/A | rsc.org |
| Ru-CoP-2-350 | HER | Alkaline | 51 | 53.8 | frontiersin.org |
| Co single atom in RuO₂ | HER | N/A | 45 | N/A | researchgate.net |
| Co₄RuS₇ | HER & OER | N/A | Lower than other compositions | Lower than other compositions | digitellinc.com |
| Ru/CoFe-LDHs | OER | Alkaline | 198 | 39 | d-nb.infonih.gov |
| Ru-Co(OH)₂ | OER | N/A | 189 | N/A | researchgate.net |
| Co single atom in RuO₂ | OER | N/A | 200 | N/A | researchgate.net |
| Ru NCs/Co₂P HMs | OER | 0.5 M H₂SO₄ | 197 | 89 | rhhz.net |
Mechanistic Insights into Ammonia Synthesis
The synthesis of ammonia over cobalt-ruthenium catalysts involves complex surface reactions where the bimetallic nature of the catalyst plays a crucial role in the activation of dinitrogen (N₂) and its subsequent hydrogenation. While the classic Haber-Bosch process often considers the dissociative adsorption of nitrogen as the rate-determining step, studies on Co-Ru catalysts suggest alternative and potentially more efficient mechanistic pathways. dicp.ac.cn
In Ru-based catalysts, the presence of promoters like barium on a cobalt catalyst can facilitate the cleavage of adsorbed dinitrogen by donating electrons to the cobalt surface. researchgate.net The addition of ruthenium to cobalt catalysts has been shown to enhance activity in ammonia synthesis. csic.es The mechanism can be influenced by the catalyst's structure, with different active sites (like B5 sites on ruthenium) playing a role. mdpi.com
For ternary ruthenium complex hydrides, such as Li₄RuH₆ and Ba₂RuH₆, a non-dissociative mechanism for dinitrogen reduction has been proposed. dicp.ac.cn In this associative pathway, the reduction of the N≡N bond occurs at the same time as the formation of N-H bonds. This is facilitated by the unique electronic and structural properties of the complex hydrides, where the electron-rich [RuH₆]⁴⁻ centers, cations (Li⁺/Ba²⁺), and hydridic hydrogens work in synergy. dicp.ac.cn
In the context of electrocatalytic nitrate reduction to ammonia, Ru-doping of cobalt hydroxide (Ru–Co(OH)₂) has been shown to generate more hydrogen radicals, which facilitates the formation of the intermediate HNO species at Co(III) sites, thereby promoting the conversion of nitrate to ammonia. rsc.org
Dynamic Behavior and Surface Reconstruction of Cobalt-Ruthenium Catalysts
Cobalt-ruthenium catalysts often undergo dynamic changes and surface reconstruction under reaction conditions, which can significantly influence their catalytic activity and stability. This phenomenon is particularly evident in electrocatalysis.
During the oxygen evolution reaction (OER), cobalt-based catalysts are known to undergo significant surface reconstruction. nih.govsciopen.com For instance, in Ru-doped cobalt hydroxide (Ru–Co(OH)₂), ex-situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) have revealed the dynamic redox behavior of Co(II)/Co(III) sites during the nitrate reduction reaction (NO₃RR). rsc.org Operando Raman spectroscopy has also been employed to study the reconstruction of cobalt-based catalysts, showing potential-dependent changes in the cobalt oxidation state. researchgate.net For example, under alkaline conditions, Co-based catalysts can undergo reconstruction from Co²⁺-O to Co³⁺-O and further to Co⁴⁺-O as the applied potential increases. researchgate.net
In some cases, trace ruthenium atoms can induce a dual-reconstruction of phosphide catalysts. researchgate.net During the HER, Ru-CoFeP@C/nickel foam reconstructs to form hydrophilic Co(OH)₂ nanosheets, which accelerates the alkaline HER kinetics. During the OER, the in-situ formation of CoOOH directly enhances the oxygen evolution efficiency. researchgate.net This dynamic evolution of the catalyst surface, leading to the formation of catalytically active species like cobalt oxyhydroxide, is a key aspect of the high performance of these materials. rsc.orgnih.gov
Role of Cobalt and Ruthenium Synergy in Reaction Mechanisms
The enhanced catalytic performance of cobalt-ruthenium catalysts is rooted in the synergistic interactions between the two metals, which modify the electronic structure and create more favorable reaction pathways.
A key aspect of this synergy is the electronic coupling between cobalt and ruthenium. Theoretical calculations have shown that in Co-Ru alloys, there is an electron transfer from cobalt to ruthenium due to their difference in electronegativity. researchgate.net This charge redistribution modifies the electronic structure of the active sites. For example, in a Co single atom incorporated in a RuO₂ sphere, the Co atom modifies the electronic structures of the surrounding Ru atoms, which lowers the energy barriers for both HER and OER. researchgate.net Similarly, in Ru-doped cobalt phosphide, the introduction of Ru into the CoP lattice alters the electronic structure, leading to strong electron interaction and optimizing the hydrogen adsorption free energy. acs.org
This electronic modification directly impacts the adsorption of reaction intermediates. In Ru-Co(OH)₂, density functional theory (DFT) calculations show that Ru doping leads to increased electron localization near the Ru atoms, indicating stronger electron exchange with adsorbed nitrate ions. rsc.org In Ru-Co hydroxide catalysts for OER, the optimal composition strengthens the adsorption energy of OH, which lowers the energy barrier of the rate-determining step. researchgate.net
Another synergistic effect is the "hydrogen spillover" mechanism, where ruthenium promotes the reduction of cobalt oxides at lower temperatures. researchgate.net This indicates an intimate contact between the two metals, often forming bimetallic particles, which leads to enhanced catalytic activity. researchgate.net This synergy has been observed to enhance the hydroformylation activity of catalysts significantly compared to their monometallic counterparts. researchgate.net
Theoretical and Computational Studies on Cobalt Ruthenium Systems
Density Functional Theory (DFT) Calculations
DFT has emerged as a powerful tool for investigating the electronic structure, stability, and reactivity of Co-Ru alloys and compounds. By solving the Kohn-Sham equations, DFT can predict a wide range of material properties from first principles.
Prediction of Electronic Structure and Binding Energies
DFT calculations are widely used to predict the electronic structure of Co-Ru systems, including the density of states (DOS) and partial density of states (PDOS). These calculations reveal how the combination of cobalt and ruthenium influences the electronic properties, which are crucial for catalysis and other applications. For instance, in cobalt-ruthenium phosphate, DFT calculations showed that the inclusion of ruthenium leads to lattice and volume expansion, a reduced band gap, and improved conductivity compared to pure cobalt phosphate. researchgate.net This modulation of the electronic structure is a key factor in the enhanced performance of Co-Ru materials in applications like supercapacitors. researchgate.net
The binding energies of various species on Co-Ru surfaces are also a key output of DFT calculations. These energies determine the stability of adsorbates and are fundamental to understanding catalytic reaction mechanisms. Studies have investigated the binding of single metal atoms and clusters to understand the metal-substrate and metal-metal interaction energies, which in turn dictate the morphology of the material. researchgate.net For example, the adsorption energies of reactants and intermediates in the Fischer-Tropsch synthesis, such as CO and H₂, have been calculated on Co-Ru surfaces to understand how the bimetallic composition affects catalytic activity. ufrgs.brtyut.edu.cn
In the context of electrocatalysis, DFT has been used to study the binding of hydrogen on ruthenium surfaces, providing insights into the hydrogen evolution reaction (HER). researchgate.net The calculated adsorption energies help in understanding how the surface coverage of hydrogen is influenced by temperature and pressure. researchgate.net Furthermore, DFT studies on Co-Ru nanoparticles have shown that their electronic structure can be tuned by adjusting the Ru/Co atomic ratio, leading to optimized catalytic activity for both the oxygen evolution reaction (OER) and HER. researchgate.net
The following table summarizes representative binding energy data from DFT calculations on Co-Ru and related systems:
| System | Adsorbate | Adsorption Site | Adsorption Free Energy (kJ/mol) |
|---|---|---|---|
| RuCo(1 1 1) | H | hcp | -344.9 |
| RuCo(1 1 1) | CH | - | - |
| Co(1 1 1) | H | hcp | -301.8 |
| Co(1 1 1) | CH | hcp | -549.7 |
Data sourced from a study on the role of promoters in Fischer-Tropsch synthesis. tyut.edu.cn Note: A negative value indicates an exothermic adsorption process.
Free Energy Diagrams for Reaction Pathways
For Co-Ru systems, free energy diagrams have been particularly insightful in the context of electrocatalysis, such as the oxygen evolution reaction (OER). researchgate.net DFT calculations can determine the Gibbs free energy of adsorbed intermediates, providing a theoretical basis for the observed catalytic activity. researchgate.net For instance, studies have shown that doping cobalt-based catalysts with ruthenium can lower the overpotential required for the OER by optimizing the binding energies of reaction intermediates. researchgate.net
In the Fischer-Tropsch synthesis, potential energy diagrams derived from DFT calculations have been used to investigate the diffusion of surface carbon species on Co(1 1 1) and Ru-promoted Co(1 1 1) surfaces. tyut.edu.cn These diagrams reveal the energy barriers for key elementary steps, such as the diffusion of carbon from a hexagonal close-packed (hcp) site to a face-centered cubic (fcc) site, which is a critical aspect of catalyst deactivation. tyut.edu.cn By comparing the energy profiles on pure cobalt and Ru-promoted cobalt, researchers can understand how ruthenium influences the kinetics of processes that affect catalyst stability and selectivity. tyut.edu.cn
Studies on Adsorption of Reactants and Intermediates
The adsorption of reactants and intermediates on the catalyst surface is a fundamental aspect of heterogeneous catalysis. DFT calculations provide detailed information about the preferred adsorption sites, adsorption energies, and geometric parameters of adsorbed species.
In the context of Fischer-Tropsch synthesis, the adsorption of CO and H₂ on Co-Ru catalysts has been a subject of theoretical investigation. ufrgs.br The catalytic performance of cobalt is significantly influenced by the adsorption of these reactants and their intermediates at the active sites. ufrgs.br DFT studies have explored how the presence of ruthenium modifies the adsorption properties of the cobalt surface. For instance, the adsorption free energies of species like C, H, and CH have been calculated on both pure Co(1 1 1) and Ru-promoted Co(1 1 1) surfaces. tyut.edu.cn These calculations show that different species have preferences for specific adsorption sites (e.g., hcp, fcc, top), and the adsorption energies are altered by the presence of ruthenium. tyut.edu.cn
A comprehensive DFT database has been constructed for the adatom formation energy on various metals, including cobalt and ruthenium, in the presence of different adsorbates. acs.org This research highlights how the interaction between adsorbates (such as CO, NH₃, and their fragments) and the metal surface can induce surface restructuring, which is a critical aspect of catalyst dynamics under reaction conditions. acs.orgnih.govresearchgate.net The study considered both the stable hexagonal close-packed (hcp) and metastable face-centered cubic (fcc) structures of cobalt and ruthenium, providing a broad understanding of their surface chemistry. acs.orgnih.govresearchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations, particularly those based on forces derived from DFT (ab initio MD), are employed to study the dynamic behavior of Co-Ru systems at the atomic scale. These simulations provide insights into processes that occur over time, such as diffusion, morphological changes, and the initial stages of nanoparticle formation.
For instance, ab initio MD has been used to investigate the morphology of metals like cobalt and ruthenium when deposited on a substrate. researchgate.net These simulations, which can be run for picosecond timescales with DFT and extended to nanoseconds using machine learning potentials, reveal how the balance between metal-substrate and metal-metal interactions governs the growth morphology. researchgate.net This is crucial for applications in nanoelectronics where uniform and conductive films are required. researchgate.net
MD simulations have also been used to study the liquid-metal-amorphous-semiconductor transition in materials, providing a framework for understanding the dynamic behavior of metallic systems. nih.govustc.edu.cn While specific MD studies focusing solely on the "Cobalt--ruthenium (9/1)" composition are not widely reported, the principles and methodologies are directly applicable to understanding the structural evolution and stability of this alloy.
Charge Transfer Analysis (e.g., Bader Charge Analysis, Partial Density of States)
Charge transfer analysis is a critical component of theoretical studies on bimetallic systems like Co-Ru, as it provides a quantitative measure of the electronic interactions between the constituent atoms. Methods such as Bader charge analysis and the analysis of partial density of states (PDOS) are commonly used.
Bader charge analysis partitions the total electron density of a system among its atoms, allowing for the determination of the net charge on each atom. researchgate.netcore.ac.uk In Co-Ru systems, this analysis has been used to understand how the introduction of ruthenium into a cobalt-based material alters the charge distribution. For example, in cobalt-ruthenium phosphate, Bader charge analysis revealed the extent of electron transfer, which correlates with the improved conductivity of the material. researchgate.net Similarly, in Ru-decorated Co₃O₄, this analysis showed increased electron transfer from cobalt to oxygen, indicating stronger Co-O bonds and enhanced structural stability. nih.gov
Correlation of Theoretical Predictions with Experimental Observations
A key aspect of computational materials science is the validation of theoretical predictions through correlation with experimental observations. This synergy between theory and experiment is crucial for developing a comprehensive understanding of material properties and for guiding the design of new materials.
In the study of cobalt-ruthenium phosphate, DFT predictions of lattice and volume expansion, reduced band gap, and improved conductivity were verified experimentally through high-resolution transmission electron microscopy and band gap measurements. researchgate.net This strong correlation provided confidence in the theoretical model and its ability to guide the optimization of the material for supercapacitor applications. researchgate.net
Similarly, in the case of Ru-decorated Co₃O₄, DFT calculations predicted local compressive strain on the Co-O bonds, which was consistent with experimental findings from X-ray absorption fine structure (XAFS) analysis. nih.gov The theoretical predictions of changes in the electronic structure, such as the oxidation state of cobalt, were also in agreement with X-ray photoelectron spectroscopy (XPS) data. nih.gov
For Fischer-Tropsch catalysts, DFT calculations have been used to explain experimental observations regarding the effect of promoters like ruthenium on catalyst stability and selectivity. tyut.edu.cn Theoretical findings that Ru-promoted cobalt surfaces can decrease the formation of carbonaceous deposits are consistent with experimental studies showing higher resistance to deactivation for these catalysts. tyut.edu.cn
Future Research Directions and Emerging Trends
Rational Design of Compositionally Tuned Cobalt-Ruthenium Nanostructures
The precise control over the composition and structure of cobalt-ruthenium nanomaterials at the atomic level is a key area of future research. The "rational design" approach aims to move beyond trial-and-error methods to a more predictive and controlled synthesis of catalysts with optimized properties. By tuning the Co/Ru ratio, researchers can fine-tune the electronic and geometric properties of the catalyst, which in turn dictates its activity and selectivity for specific reactions.
Recent studies have demonstrated that the introduction of ruthenium into the cobalt lattice matrix can form RuCo alloys, which can enhance electron transfer and regulate the electronic structure of the catalyst's surface. researchgate.net For instance, the synthesis of monodisperse cobalt-ruthenium alloy nanoparticles with a controlled composition has been achieved through wet-chemical protocols. rsc.org This level of control allows for the creation of catalysts with specific active sites tailored for desired chemical transformations. The development of nanostructures with rich metal-insulator interfaces, such as those found in Mott-Schottky heterostructures, is another promising direction. researchgate.net These structures can facilitate charge transfer processes, leading to enhanced catalytic activity. researchgate.net
Exploration of Novel Supports and Architectures for Enhanced Performance
Porous materials like nitrogen-doped graphene and carbon nanotubes (CNTs) have shown great promise as supports. acs.orgijees.net These materials offer a high surface area, which helps in achieving a fine dispersion of the metallic nanoparticles, and the presence of heteroatoms like nitrogen can further enhance the catalytic activity. acs.org For example, Co-Ru nanoalloys supported on porous nitrogen-doped graphene have demonstrated high efficiency as bifunctional catalysts. acs.org Halloysite nanotubes, a type of natural aluminosilicate (B74896) clay, have also been investigated as supports for Co-Ru catalysts in Fischer-Tropsch synthesis, showing higher selectivity and activity compared to conventional supports. researchgate.net
Beyond the choice of material, the architectural design of the catalyst is also a key focus. The creation of hollow or core-shell structures can protect the active nanoparticles and provide unique reaction environments. researchgate.netacs.org For instance, ruthenium-cobalt nanoalloys embedded within hollow carbon spheres have shown robust performance in hydrogen generation. acs.org Similarly, the use of zeolitic imidazolate frameworks (ZIFs) as precursors can lead to the formation of double-shelled hollow polyhedrons with well-defined structures and high surface areas. researchgate.net
In Situ and Operando Spectroscopic Characterization for Mechanistic Understanding
To truly understand how cobalt-ruthenium catalysts function at a fundamental level, it is essential to study them under actual reaction conditions. In situ and operando spectroscopic techniques allow researchers to observe the catalyst's structural and electronic changes as the reaction proceeds, providing invaluable insights into the reaction mechanisms.
Techniques such as X-ray absorption spectroscopy (XAS), Fourier-transform infrared (FTIR) spectroscopy, and ambient pressure X-ray photoelectron spectroscopy (AP-XPS) are being employed to probe the active state of Co-Ru catalysts. acs.orgacs.org For example, time-resolved in situ XAS has been used to study the speciation of ruthenium as a reduction promoter in silica-supported cobalt catalysts, revealing the formation of bimetallic nanoparticles during the reduction process. acs.org In situ Raman spectroscopy and electron paramagnetic resonance (EPR) spectroscopy have been instrumental in understanding how ruthenium doping in cobalt hydroxide (B78521) facilitates the generation of hydrogen radicals, which are crucial for reactions like nitrate (B79036) reduction. rsc.org These advanced characterization methods are key to bridging the gap between the catalyst's structure and its catalytic performance, paving the way for the rational design of more efficient catalysts.
Development of Durable and Cost-Effective Cobalt-Ruthenium Catalysts for Sustainable Energy Technologies
A major driver for research into cobalt-ruthenium catalysts is their potential application in sustainable energy technologies, such as water splitting for hydrogen production and the conversion of carbon dioxide into valuable chemicals. acs.orgacs.org A key challenge in this area is the development of catalysts that are not only highly active but also durable and cost-effective for large-scale implementation.
The high cost and scarcity of ruthenium necessitate the development of catalysts with low ruthenium content without compromising performance. Research has shown that even trace amounts of ruthenium can significantly enhance the catalytic activity of cobalt-based materials. researchgate.net The development of catalysts with low ruthenium loading, such as the 1.56 wt% Ru in nitrogen-doped carbon layers, has demonstrated superior performance in the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). researchgate.net
Furthermore, ensuring the long-term stability of these catalysts is critical. The use of protective coatings, such as carbon layers, can prevent the degradation of the active metal nanoparticles. acs.org The development of synthesis methods that lead to strong metal-support interactions can also enhance the durability of the catalyst. The pursuit of cost-effective synthesis routes, such as facile wet-chemical methods and pyrolysis of metal-organic frameworks, is also an important aspect of making these catalysts economically viable. rsc.orgresearchgate.net
Expanding Applications of Cobalt-Ruthenium Compounds in Diverse Chemical Transformations
While much of the focus has been on energy-related applications, the unique catalytic properties of cobalt-ruthenium compounds are being explored for a widening range of chemical transformations. The ability to fine-tune the catalyst's properties opens up possibilities in organic synthesis and environmental remediation.
For instance, Co-Ru alloy nanoparticles have shown excellent performance in the hydrogenation of various organic compounds, including those with nitro, nitrile, and carbonyl functional groups. rsc.org This highlights their potential as versatile catalysts in the fine chemicals industry. In environmental applications, Ru-promoted cobalt oxide catalysts are being investigated for the oxidation of chlorinated volatile organic compounds (VOCs), a significant class of air pollutants. acs.org
Moreover, bimetallic Co-Ru catalysts are being developed for electrochemical sensors. For example, a catalyst consisting of ruthenium and cobalt supported on carbon nanotubes has been used to create a sensitive electrochemical sensor for the detection of the amino acid threonine. ijees.net The exploration of Co-Ru catalysts in areas like biomass conversion and the synthesis of complex molecules is an active and promising area of future research. bio-integration.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cobalt-ruthenium (9/1) |
| Cobalt |
| Ruthenium |
| RuCo alloys |
| Ru-Co Oxides |
| Co3O4 |
| Ru–Co(OH)₂ |
| Nitrogen-doped graphene |
| Carbon nanotubes (CNTs) |
| Halloysite nanotubes |
| Zeolitic imidazolate frameworks (ZIFs) |
| Silica (B1680970) |
| Cobalt oxide |
| Cobalt hydroxide |
| 1,2-dichloroethane (DCE) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
